Product packaging for SB-219994(Cat. No.:CAS No. 177785-17-0)

SB-219994

Cat. No.: B610707
CAS No.: 177785-17-0
M. Wt: 438.4
InChI Key: QKRDCLQWEHDDOR-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SB-219994 is a synthetic organic compound with a molecular weight of 438.14 . It is provided as a high-purity chemical reagent for research purposes and is strictly labeled For Research Use Only, not for human consumption. Researchers in neuropharmacology and medicinal chemistry value this compound for its specific structure and properties. The compound's structure includes several hydrogen bond acceptors (5) and donors (1), a topological polar surface area of 85.03, and a defined backbone that can be referenced by its InChIKey IRAAJHYKQDFNFO-SFHVURJKSA-N . Its molecular formula is C21H21F3N2O5 . The stereochemistry of the molecule is specified, as indicated by the isomeric SMILES notation . Scientists can utilize this compound in various in vitro and in vivo studies to investigate its mechanism of action and potential interactions with biological targets. For identification and ordering, researchers can reference its CAS Registry Number 177785-17-0 and PubChem CID 9845965 .

Properties

CAS No.

177785-17-0

Molecular Formula

C21H21F3N2O5

Molecular Weight

438.4

IUPAC Name

(2S)-3-[4-[2-(1,3-benzoxazol-2-yl-methylamino)ethoxy]phenyl]-2-(2,2,2-trifluoroethoxy)propanoic acid

InChI

InChI=1S/C21H21F3N2O5/c22-21(23,24)13-30-18(20(27)28)11-14-5-7-15(8-6-14)29-10-9-25-12-19-26-16-3-1-2-4-17(16)31-19/h1-8,18,25H,9-13H2,(H,27,28)/t18-/m0/s1

InChI Key

QKRDCLQWEHDDOR-SFHVURJKSA-N

SMILES

O=C(O)[C@@H](OCC(F)(F)F)CC1=CC=C(OCCNCC2=NC3=CC=CC=C3O2)C=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SB-219994;  SB219994;  SB 219994.

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of SB-219994 in Neurons

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SB-219994 is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), a key signaling molecule implicated in a variety of cellular processes within the central nervous system. This guide elucidates the mechanism of action of this compound in neurons, focusing on its role as a competitive inhibitor of ATP binding to p38 MAPK, and its subsequent effects on downstream signaling pathways that govern neuroinflammation, neuronal apoptosis, and synaptic plasticity. By targeting the p38α and p38β isoforms, this compound offers a therapeutic potential for neurodegenerative diseases and other neurological disorders characterized by aberrant p38 MAPK activity. This document provides a comprehensive overview of the available quantitative data, detailed experimental protocols for assessing its activity, and visual representations of the core signaling pathways and experimental workflows.

Core Mechanism of Action: p38 MAPK Inhibition

This compound functions as a highly selective, cell-permeable inhibitor of the p38 MAP kinase family, with a particular affinity for the p38α and p38β2 isoforms. Its mechanism of action is centered on the competitive inhibition of ATP binding to the kinase domain of p38. This prevents the phosphorylation of downstream substrates, thereby attenuating the cellular stress and inflammatory responses mediated by this pathway.

Quantitative Data on p38 MAPK Inhibition
ParameterValueTargetAssay System
IC50 50 nMp38α (SAPK2a)Cell-free
IC50 100 nMp38β2 (SAPK2b)Cell-free
Kd 38 nMRecombinant human p38Cell-free

Upstream Activation and Downstream Consequences of p38 MAPK Signaling in Neurons

The p38 MAPK signaling cascade is a tiered pathway initiated by a variety of extracellular stimuli, including inflammatory cytokines, oxidative stress, and excitotoxicity. In neurons, activation of p38 MAPK is primarily mediated by the dual phosphorylation of threonine and tyrosine residues within its activation loop by upstream MAP kinase kinases (MKKs), namely MKK3 and MKK6. These, in turn, are activated by MAP kinase kinase kinases (MKKKs) such as ASK1 and TAK1.

Once activated, p38 MAPK phosphorylates a diverse array of downstream targets, leading to a range of cellular responses.

Key Downstream Targets and Cellular Processes Modulated by this compound in Neurons:
  • Neuroinflammation: Activated microglia and astrocytes release pro-inflammatory cytokines like TNF-α and IL-1β, which can activate the p38 MAPK pathway in neurons. This compound, by inhibiting p38 MAPK, can suppress the production and signaling of these cytokines, thereby reducing neuroinflammation.

  • Neuronal Apoptosis: The p38 MAPK pathway is a critical regulator of neuronal apoptosis. In response to stressors, activated p38 MAPK can phosphorylate and activate transcription factors that drive the expression of pro-apoptotic genes. This compound has been shown to exert neuroprotective effects by inhibiting this pathway.

  • Synaptic Plasticity: p38 MAPK plays a role in synaptic plasticity, particularly in long-term depression (LTD). Inhibition of p38 MAPK by this compound can modulate synaptic strength and plasticity, which has implications for learning and memory.

  • Cytoskeletal Dynamics: A key substrate of p38 MAPK in neurons is the microtubule-associated protein Tau. Hyperphosphorylation of Tau by p38 MAPK can contribute to the formation of neurofibrillary tangles, a hallmark of Alzheimer's disease. This compound can potentially mitigate this pathological process.

Signaling Pathways and Experimental Workflows

The p38 MAPK Signaling Cascade in Neurons

p38_MAPK_Signaling cluster_extracellular Extracellular Stimuli cluster_upstream Upstream Kinases cluster_core Core Pathway cluster_downstream Downstream Targets & Cellular Response Inflammatory Cytokines Inflammatory Cytokines ASK1 ASK1 Inflammatory Cytokines->ASK1 Oxidative Stress Oxidative Stress Oxidative Stress->ASK1 Excitotoxicity Excitotoxicity TAK1 TAK1 Excitotoxicity->TAK1 MKK3_6 MKK3/6 ASK1->MKK3_6 TAK1->MKK3_6 p38_MAPK p38 MAPK (α/β) MKK3_6->p38_MAPK Phosphorylation Transcription Factors\n(ATF-2, MEF2) Transcription Factors (ATF-2, MEF2) p38_MAPK->Transcription Factors\n(ATF-2, MEF2) Tau Tau p38_MAPK->Tau Phosphorylation Synaptic Plasticity (LTD) Synaptic Plasticity (LTD) p38_MAPK->Synaptic Plasticity (LTD) SB219994 This compound SB219994->p38_MAPK Inhibition Cytokine Production Cytokine Production Transcription Factors\n(ATF-2, MEF2)->Cytokine Production Neuronal Apoptosis Neuronal Apoptosis Transcription Factors\n(ATF-2, MEF2)->Neuronal Apoptosis

Caption: p38 MAPK signaling cascade in neurons.

Experimental Workflow for Assessing Neuroprotection

Neuroprotection_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assay Apoptosis Assay cluster_analysis Data Analysis Primary Neuronal Culture Primary Neuronal Culture Induce Apoptosis\n(e.g., Staurosporine) Induce Apoptosis (e.g., Staurosporine) Primary Neuronal Culture->Induce Apoptosis\n(e.g., Staurosporine) Treat with this compound\n(Dose-Response) Treat with this compound (Dose-Response) Induce Apoptosis\n(e.g., Staurosporine)->Treat with this compound\n(Dose-Response) TUNEL Staining TUNEL Staining Treat with this compound\n(Dose-Response)->TUNEL Staining Caspase-3 Activity Assay Caspase-3 Activity Assay Treat with this compound\n(Dose-Response)->Caspase-3 Activity Assay Quantify Apoptotic Cells Quantify Apoptotic Cells TUNEL Staining->Quantify Apoptotic Cells Caspase-3 Activity Assay->Quantify Apoptotic Cells Determine IC50 Determine IC50 Quantify Apoptotic Cells->Determine IC50

Caption: Workflow for neuroprotection assessment.

Detailed Experimental Protocols

Primary Neuronal Culture
  • Source: Hippocampal or cortical tissue from embryonic day 18 (E18) rat pups.

  • Dissociation: Tissues are dissected and enzymatically dissociated using trypsin.

  • Plating: Dissociated neurons are plated on poly-D-lysine-coated culture plates or coverslips.

  • Media: Neurons are maintained in a serum-free neuronal culture medium, such as Neurobasal medium supplemented with B-27.

  • Maintenance: Cultures are maintained at 37°C in a humidified 5% CO2 incubator, with partial media changes every 3-4 days.

Neuronal Apoptosis Assay (TUNEL Staining)
  • Principle: The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, a hallmark of apoptosis.

  • Procedure:

    • Culture primary neurons as described in 4.1.

    • Induce apoptosis using a known apoptotic stimulus (e.g., staurosporine).

    • Treat cells with varying concentrations of this compound for a specified duration (e.g., 24 hours).

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Incubate with the TUNEL reaction mixture containing TdT enzyme and fluorescently labeled dUTP.

    • Counterstain nuclei with a DNA dye (e.g., DAPI).

    • Visualize and quantify the percentage of TUNEL-positive (apoptotic) cells using fluorescence microscopy.

Microglial Cytokine Release Assay
  • Principle: This assay measures the release of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) from microglia in response to inflammatory stimuli and the inhibitory effect of this compound.

  • Procedure:

    • Isolate primary microglia from neonatal rat or mouse brains.

    • Plate microglia in culture wells and allow them to adhere.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the microglia with lipopolysaccharide (LPS) to induce an inflammatory response.

    • After a 24-hour incubation, collect the cell culture supernatant.

    • Quantify the concentration of TNF-α and IL-1β in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

p38 MAPK Activity Assay
  • Principle: This assay measures the kinase activity of p38 MAPK by quantifying the phosphorylation of a specific substrate.

  • Procedure:

    • Lyse neuronal cells treated with or without this compound and an appropriate stimulus.

    • Immunoprecipitate p38 MAPK from the cell lysates using an anti-p38 antibody.

    • Perform an in vitro kinase reaction by incubating the immunoprecipitated p38 MAPK with a specific substrate (e.g., ATF-2) and ATP.

    • Detect the phosphorylation of the substrate using a phospho-specific antibody via Western blotting or ELISA.

Conclusion and Future Directions

This compound represents a valuable research tool and a potential therapeutic lead for neurological disorders where p38 MAPK-mediated signaling is dysregulated. Its ability to potently and selectively inhibit p38α and p38β isoforms allows for the targeted modulation of neuroinflammation, neuronal apoptosis, and synaptic plasticity. Further research is warranted to fully elucidate its therapeutic potential in various neurodegenerative disease models and to translate these preclinical findings into clinical applications. The experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for researchers to investigate the multifaceted roles of this compound in neuronal function and dysfunction.

Unraveling the Role of SB-219994 as a T-type Calcium Channel Antagonist: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

Voltage-gated calcium channels are critical mediators of cellular signaling, playing a pivotal role in a myriad of physiological processes. Among these, the T-type (transient) calcium channels, encoded by the CaV3 family of genes (CaV3.1, CaV3.2, and CaV3.3), have emerged as significant therapeutic targets for a range of disorders, including epilepsy, neuropathic pain, and cardiovascular diseases. Their low-voltage activation and distinct biophysical properties make them key regulators of neuronal excitability and pacemaking activity. The quest for selective and potent T-type calcium channel antagonists has led to the investigation of various chemical scaffolds. This technical guide focuses on the emerging role of quinazolinone-based compounds as T-type calcium channel antagonists, a class of molecules that has shown significant promise in preclinical studies. While direct public information on a specific compound designated "SB-219994" as a T-type calcium channel antagonist is not available in the current scientific literature, this guide will delve into the broader class of quinazolinone derivatives that have been extensively studied for this activity.

The Quinazolinone Scaffold: A Promising Pharmacophore for T-type Channel Blockade

Recent drug discovery efforts have identified the quinazolinone core as a valuable scaffold for the development of potent and selective T-type calcium channel antagonists. Structure-activity relationship (SAR) studies have revealed that modifications at specific positions of the quinazolinone ring system can significantly influence potency, selectivity, and pharmacokinetic properties.

Mechanism of Action

Quinazolinone-based antagonists are believed to exert their inhibitory effects on T-type calcium channels through direct interaction with the channel protein. While the precise binding site is still under investigation, it is hypothesized that these compounds stabilize the inactivated state of the channel, thereby reducing the number of channels available to open in response to membrane depolarization. This state-dependent block is a desirable characteristic for therapeutic agents, as it allows for preferential targeting of hyperactive neurons, a hallmark of conditions like epilepsy and neuropathic pain.

Quantitative Analysis of Quinazolinone-Based T-type Antagonists

To facilitate a clear comparison of the potency of various quinazolinone derivatives, the following table summarizes key quantitative data from published studies. It is important to note that these values are representative of the compound class and are not specific to "this compound" due to the absence of public data for this specific molecule.

Compound ClassTarget Channel(s)IC50 (µM)Assay ConditionsReference
4,4-Disubstituted Quinazolin-2-onesT-type (CaV3.x)0.1 - 5Whole-cell patch clamp, HEK-293 cells[1]
Dioxoquinazoline CarboxamidesT-type (CaV3.x)~1.5Whole-cell patch clamp, HEK-293 cells[2]

Experimental Protocols for Characterizing T-type Calcium Channel Antagonists

The evaluation of novel T-type calcium channel antagonists involves a series of well-defined in vitro and in vivo experiments. Below are detailed methodologies for key assays.

Whole-Cell Patch Clamp Electrophysiology

This is the gold-standard method for directly measuring the effect of a compound on the function of ion channels.

Objective: To determine the potency and mechanism of inhibition of a test compound on T-type calcium channels.

Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing the desired human T-type calcium channel subtype (e.g., CaV3.1, CaV3.2, or CaV3.3).

Procedure:

  • Cells are cultured on glass coverslips and transferred to a recording chamber on the stage of an inverted microscope.

  • The chamber is perfused with an external solution containing (in mM): 140 tetraethylammonium chloride (TEA-Cl), 10 BaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with TEA-OH. Barium (Ba2+) is often used as the charge carrier to avoid calcium-dependent inactivation.

  • Borosilicate glass pipettes with a resistance of 2-5 MΩ are filled with an internal solution containing (in mM): 120 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-ATP, and 0.5 GTP, with the pH adjusted to 7.2 with CsOH.

  • The whole-cell configuration of the patch-clamp technique is established.

  • T-type currents are elicited by a voltage step to -30 mV from a holding potential of -100 mV.

  • The test compound is applied at various concentrations through the perfusion system.

  • The concentration-response curve is generated by plotting the percentage of current inhibition against the compound concentration, and the IC50 value is calculated by fitting the data to the Hill equation.

In Vivo Models of Efficacy

Objective: To assess the therapeutic potential of a T-type calcium channel antagonist in animal models of disease.

1. Genetic Absence Epilepsy Rats from Strasbourg (GAERS) Model:

Purpose: To evaluate the anti-epileptic activity of a compound.[3]

Procedure:

  • Adult male GAERS are surgically implanted with cortical electrodes for electroencephalogram (EEG) recording.

  • After a recovery period, baseline EEG is recorded to determine the frequency and duration of spontaneous spike-and-wave discharges (SWDs), which are the hallmark of absence seizures.

  • The test compound is administered (e.g., orally or intraperitoneally) at various doses.

  • EEG is continuously recorded for several hours post-administration.

  • The number and total duration of SWDs are quantified and compared to the baseline and vehicle-treated control groups.

2. Neuropathic Pain Models (e.g., Chronic Constriction Injury - CCI):

Purpose: To evaluate the analgesic effects of a compound.

Procedure:

  • Neuropathic pain is induced in rats or mice by loosely ligating the sciatic nerve (CCI model).

  • After a post-operative period to allow for the development of pain behaviors, baseline sensitivity to mechanical stimuli (mechanical allodynia) is assessed using von Frey filaments.

  • The test compound is administered at various doses.

  • Mechanical withdrawal thresholds are measured at different time points after drug administration.

  • An increase in the withdrawal threshold indicates an analgesic effect.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to T-type calcium channel function and the workflow for antagonist characterization.

T_type_channel_inhibition cluster_membrane Cell Membrane T_channel T-type Ca²⁺ Channel (Resting State) T_channel_open T-type Ca²⁺ Channel (Open State) T_channel->T_channel_open Opens T_channel_inactivated T-type Ca²⁺ Channel (Inactivated State) T_channel_open->T_channel_inactivated Inactivates Ca_influx Ca²⁺ Influx T_channel_open->Ca_influx Depolarization Depolarization Depolarization->T_channel Activates Quinazolinone Quinazolinone Antagonist Quinazolinone->T_channel_inactivated Stabilizes Neuronal_Hyperactivity Neuronal Hyperactivity Ca_influx->Neuronal_Hyperactivity Leads to

Caption: Mechanism of T-type calcium channel inhibition by quinazolinone antagonists.

experimental_workflow Compound_Synthesis Quinazolinone Synthesis & Library Generation In_Vitro_Screening High-Throughput In Vitro Screening (e.g., FLIPR) Compound_Synthesis->In_Vitro_Screening Patch_Clamp Whole-Cell Patch Clamp (IC₅₀ & Mechanism) In_Vitro_Screening->Patch_Clamp Hits Selectivity_Panel Selectivity Profiling (Other Ion Channels) Patch_Clamp->Selectivity_Panel In_Vivo_Epilepsy In Vivo Efficacy (GAERS Model) Selectivity_Panel->In_Vivo_Epilepsy In_Vivo_Pain In Vivo Efficacy (Neuropathic Pain Model) Selectivity_Panel->In_Vivo_Pain PK_PD_Studies Pharmacokinetic & Pharmacodynamic Studies In_Vivo_Epilepsy->PK_PD_Studies In_Vivo_Pain->PK_PD_Studies Lead_Optimization Lead Optimization PK_PD_Studies->Lead_Optimization

Caption: Drug discovery workflow for T-type calcium channel antagonists.

Conclusion and Future Directions

The development of selective T-type calcium channel antagonists holds immense therapeutic promise. The quinazolinone scaffold has proven to be a versatile and fruitful starting point for the design of potent modulators of these channels. While the specific compound "this compound" remains uncharacterized in the public domain, the broader class of quinazolinone derivatives continues to be an active area of research. Future work will likely focus on elucidating the precise molecular determinants of binding and selectivity, as well as advancing the most promising candidates into clinical development for the treatment of epilepsy, neuropathic pain, and other neurological and cardiovascular disorders. The detailed experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals engaged in this exciting field.

References

In Vitro Characterization of SB-219994: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature and databases lack specific in vitro characterization data for the compound designated SB-219994. Given the limited information, this document provides a comprehensive technical guide on the in vitro characterization of SB-203580 , a closely related and extensively studied p38 MAP kinase inhibitor. The methodologies and data presented herein serve as a representative example and a valuable resource for researchers interested in the preclinical evaluation of p38 MAPK inhibitors.

Introduction

SB-203580 is a potent, cell-permeable, and selective inhibitor of p38 mitogen-activated protein kinase (MAPK).[1][2] The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress, playing a key role in various physiological and pathological processes, including inflammation, cell proliferation, and apoptosis. Inhibition of this pathway is a promising therapeutic strategy for a range of inflammatory diseases, autoimmune disorders, and certain cancers. This guide details the essential in vitro assays and methodologies for the comprehensive characterization of p38 MAPK inhibitors like SB-203580.

Quantitative Data Summary

The following tables summarize the key quantitative data for SB-203580 from various in vitro assays.

Table 1: Binding Affinity and Potency of SB-203580

ParameterTargetValueAssay TypeReference
IC₅₀ p38α (SAPK2a)50 nMKinase Assay[1]
IC₅₀ p38β₂ (SAPK2b)500 nMKinase Assay[1]
Kᵢ p3821 nMKinase Assay[3]
IC₅₀ IL-10 Production0.1 µMCell-based Assay (WEHI 274.3 cells)[3]
IC₅₀ T-cell Proliferation3-5 µMCell-based Assay (Primary human T cells)[3]
IC₅₀ RK (p38 homologue)0.6 µMIn vitro Kinase Assay[4]

Table 2: Kinase Selectivity Profile of SB-203580

KinaseIC₅₀Fold Selectivity vs. p38αReference
LCK >10 µM>200-fold[1]
GSK3β >10 µM>200-fold[1]
PKBα >10 µM>200-fold[1]
JNK No significant inhibitionHigh[1]
ERK No significant inhibitionHigh[5]

Experimental Protocols

p38 MAPK Enzyme Inhibition Assay

This assay determines the direct inhibitory effect of the compound on the kinase activity of p38 MAPK.

Methodology:

  • Reagents and Materials:

    • Recombinant human p38α MAPK enzyme

    • ATF2 (Activating Transcription Factor 2) as substrate

    • ATP (Adenosine triphosphate), [γ-³²P]ATP

    • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM Na₃VO₄, 2 mM DTT)

    • SB-203580 (or test compound) at various concentrations

    • Phosphocellulose paper

    • Scintillation counter

  • Procedure:

    • Prepare a reaction mixture containing the kinase buffer, recombinant p38α enzyme, and the ATF2 substrate.

    • Add serial dilutions of SB-203580 or the test compound to the reaction mixture. Include a vehicle control (e.g., DMSO).

    • Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.

    • Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

    • Stop the reaction by spotting the mixture onto phosphocellulose paper.

    • Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.

    • Quantify the incorporation of ³²P into the ATF2 substrate using a scintillation counter.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by non-linear regression analysis.

Cellular Assay for Cytokine Inhibition

This assay measures the ability of the compound to inhibit the production of pro-inflammatory cytokines in a cellular context.

Methodology:

  • Cell Line:

    • Human monocytic cell line (e.g., THP-1) or peripheral blood mononuclear cells (PBMCs).

  • Reagents and Materials:

    • RPMI-1640 medium supplemented with 10% FBS

    • Lipopolysaccharide (LPS) as a stimulant

    • SB-203580 (or test compound) at various concentrations

    • ELISA (Enzyme-Linked Immunosorbent Assay) kit for TNF-α or IL-6

    • 96-well cell culture plates

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with serial dilutions of SB-203580 or the test compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 4-24 hours).

    • Collect the cell culture supernatant.

    • Measure the concentration of TNF-α or IL-6 in the supernatant using a specific ELISA kit according to the manufacturer's instructions.

    • Calculate the percentage of cytokine inhibition for each compound concentration and determine the IC₅₀ value.

Western Blot Analysis of p38 MAPK Phosphorylation

This method assesses the compound's effect on the phosphorylation state of p38 MAPK, an indicator of its activation.

Methodology:

  • Cell Line and Treatment:

    • Use a relevant cell line (e.g., HeLa, A549) that shows robust p38 MAPK activation upon stimulation.

    • Treat cells with a stimulant (e.g., anisomycin, UV radiation, or inflammatory cytokines) in the presence or absence of SB-203580.

  • Reagents and Materials:

    • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182) and anti-total-p38 MAPK

    • HRP-conjugated secondary antibody

    • SDS-PAGE gels and blotting equipment

    • Chemiluminescent substrate

  • Procedure:

    • After treatment, wash the cells with ice-cold PBS and lyse them.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against total p38 MAPK to confirm equal loading.

    • Quantify the band intensities to determine the relative levels of p38 MAPK phosphorylation.

Visualizations

p38_MAPK_Signaling_Pathway cluster_extracellular Extracellular Stimuli cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokines Cytokines (TNF-α, IL-1β) Receptor Receptor Cytokines->Receptor Stress Stress (UV, Osmotic Shock) Stress->Receptor MAP3K MAP3K (e.g., TAK1) Receptor->MAP3K MKK MKK3/6 MAP3K->MKK p38 p38 MAPK MKK->p38 Phosphorylation MK2 MAPKAPK2 p38->MK2 TranscriptionFactors Transcription Factors (e.g., ATF2, c-Jun) p38->TranscriptionFactors MK2->TranscriptionFactors GeneExpression Gene Expression (Inflammation, Apoptosis) TranscriptionFactors->GeneExpression SB203580 SB-203580 SB203580->p38 Inhibition

Caption: p38 MAPK Signaling Pathway and Site of Inhibition by SB-203580.

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Analysis CellCulture Cell Culture (e.g., THP-1) Pretreatment Pre-incubation with SB-203580 CellCulture->Pretreatment CompoundPrep Compound Dilution (SB-203580) CompoundPrep->Pretreatment Stimulation Stimulation (e.g., LPS) Pretreatment->Stimulation SupernatantCollection Supernatant Collection Stimulation->SupernatantCollection ELISA ELISA for Cytokines (TNF-α, IL-6) SupernatantCollection->ELISA DataAnalysis Data Analysis (IC₅₀ Determination) ELISA->DataAnalysis

Caption: Experimental Workflow for a Cell-Based Cytokine Inhibition Assay.

References

Technical Guide: Discovery and Synthesis of Pyridinylimidazole-Based p38 MAPK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive research did not yield any information on a compound designated "SB-219994." It is highly probable that this is a typographical error. This guide will focus on the closely related and extensively documented pyridinylimidazole p38 MAPK inhibitors, SB-203580 and SB-202190, developed by SmithKline Beecham (SB). These compounds are seminal in the study of p38 MAPK signaling.

Introduction: The Discovery of a New Class of Anti-Inflammatory Agents

The discovery of the pyridinylimidazole class of compounds in the early 1990s by SmithKline Beecham marked a significant milestone in the field of signal transduction and inflammation research. These compounds were the first to be identified as potent and selective inhibitors of the p38 mitogen-activated protein kinase (MAPK).[1][2] The p38 MAPK pathway is a critical signaling cascade that responds to cellular and environmental stresses, including inflammatory cytokines like interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α).[2][3] By regulating the production of these cytokines, p38 MAPK plays a pivotal role in inflammatory diseases.

The seminal compound from this series, SB-203580, and its close analog, SB-202190, have become indispensable tools for dissecting the physiological and pathological roles of the p38 MAPK pathway.[2] Their high specificity and cell permeability have allowed researchers to probe the involvement of p38 MAPK in a multitude of cellular processes, including inflammation, apoptosis, cell cycle regulation, and cellular differentiation.

Mechanism of Action: Competitive Inhibition of p38 MAPK

SB-203580 and its analogs function as ATP-competitive inhibitors of p38 MAPK, specifically targeting the α and β isoforms.[4] The crystal structure of p38 MAPK in complex with a pyridinylimidazole inhibitor revealed that the compound binds to the ATP-binding pocket of the kinase.[5] This binding prevents the phosphorylation of downstream substrates, thereby blocking the propagation of the signaling cascade. A key finding is that these inhibitors block the catalytic activity of p38 MAPK but do not impede its activation by upstream kinases (MKK3/6) through phosphorylation at Thr180 and Tyr182.[2][3]

Signaling Pathway of p38 MAPK and Inhibition by SB-203580

p38_pathway cluster_extracellular Extracellular Stimuli cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stressors Stressors Receptors Receptors Stressors->Receptors Cytokines (TNF-α, IL-1β) Cytokines (TNF-α, IL-1β) Cytokines (TNF-α, IL-1β)->Receptors MAP3K MAPKKK (e.g., TAK1, ASK1) Receptors->MAP3K MAP2K MAPKK (MKK3, MKK6) MAP3K->MAP2K phosphorylates p38_MAPK p38 MAPK (α, β) MAP2K->p38_MAPK phosphorylates Substrates Downstream Substrates (e.g., MAPKAPK2, ATF2) p38_MAPK->Substrates phosphorylates SB203580 SB-203580 SB203580->p38_MAPK inhibits Transcription Gene Transcription (Inflammatory Cytokines) Substrates->Transcription

Caption: p38 MAPK signaling cascade and the inhibitory action of SB-203580.

Synthesis Pathway

The synthesis of pyridinylimidazole-based p38 MAPK inhibitors like SB-203580 generally involves the construction of the core trisubstituted imidazole ring. While specific, proprietary synthesis routes for individual SB compounds are not always publicly detailed, the general chemical literature points to multi-step processes. One common approach involves the reaction of a substituted glyoxal with an appropriate aldehyde and ammonia source to form the imidazole ring, followed by further modifications to introduce the pyridine and phenyl groups.

A generalized synthetic approach for analogous structures, such as 5-alkylthio-1-aryl-2-(4-pyridinyl) triazoles, which are analogs of the pyridinylimidazole inhibitors, has been described.[6][7] This suggests that the synthesis of these complex heterocyclic structures often involves the sequential building of the core ring system followed by the addition of the various functional side chains.

Quantitative Data

The inhibitory potency of SB-203580 and SB-202190 has been quantified in numerous studies. The following tables summarize key quantitative data for these compounds.

Table 1: In Vitro Kinase Inhibitory Activity

CompoundTarget KinaseIC50 / KiAssay Conditions
SB-203580p38α MAPKIC50: 0.3-0.5 µMTHP-1 cells[8]
SB-203580p38β MAPK-Inhibits α and β isoforms[9]
SB-203580p38-MAPKKi: 21 nMATP-competitive inhibition[10]
SB-202190p38α MAPKIC50: 50 nMCell-free assay
SB-202190p38β MAPKIC50: 100 nMCell-free assay[6]
SB-203580SAPK/JNKIC50: 3-10 µM-[8]
SB-203580PKB/AktIC50: 3-5 µM-[8]

Table 2: Cellular Activity

CompoundCell LineEffectIC50 / Concentration
SB-203580MDA-MB-231 (human breast cancer)Inhibition of proliferationIC50: 85.1 µM[10][11]
SB-202190MDA-MB-231 (human breast cancer)Inhibition of proliferationIC50: 46.6 µM[11]
SB-203580WEHI 274.3 (monocytic)Inhibition of IL-10 productionIC50: 0.1 µM[10]
SB-203580Primary human T cells, murine CT6 T cells, BAF F7 B cellsPrevention of IL-2-induced proliferationIC50: 3-5 µM[10]
SB-203580THP-1 (human macrophage-like)Reduction of Ebola virus replicationIC50: 8.21 µM[12]
SB-202190THP-1 (human macrophage-like)Reduction of Ebola virus replicationIC50: 4.73 µM[12]
SB-202190Human monocyte-derived dendritic cellsReduction of Ebola virus replicationIC50: 2.67 µM[12]

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of SB-203580.

Protocol 1: General Cell Culture Inhibition Assay

This protocol provides a general framework for treating cultured cells with SB-203580 to inhibit p38 MAPK activity.

Materials:

  • SB-203580 powder

  • Dimethyl sulfoxide (DMSO)

  • Cell culture medium appropriate for the cell line

  • Cultured cells (e.g., HeLa, A549, MDA-MB-231)

  • Sterile microcentrifuge tubes

  • Sterile pipette tips

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of SB-203580 (e.g., 10 mM) by dissolving the lyophilized powder in DMSO.[3] For instance, to make a 10 mM stock from 5 mg of SB-203580 (MW: 377.4 g/mol ), resuspend it in 1.32 ml of DMSO.[3]

  • Storage: Aliquot the stock solution into smaller volumes and store at -20°C to prevent degradation from multiple freeze-thaw cycles.[3] Protect the solution from light.[3]

  • Cell Seeding: Plate cells at the desired density in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere and grow for 24-48 hours.

  • Inhibitor Pre-treatment: Before stimulating the cells (if applicable), pre-treat them with SB-203580. A common working concentration is 1-10 µM.[4] Dilute the stock solution in a serum-free or complete cell culture medium to the final desired concentration. For many applications, a pre-incubation period of 1 to 2 hours is recommended.[3]

  • Stimulation (Optional): If studying the effect of the inhibitor on a stimulated pathway, add the stimulus (e.g., anisomycin, LPS, TNF-α) after the pre-incubation period.

  • Incubation: Incubate the cells for the desired duration (e.g., 30 minutes to 48 hours), depending on the specific endpoint being measured.

  • Downstream Analysis: After incubation, harvest the cells for downstream analysis, such as immunoblotting for phosphorylated p38 MAPK substrates, qRT-PCR for gene expression analysis, or cell viability assays.[13]

Protocol 2: In Vitro p38 MAPK Inhibition Assay (High-Throughput Screening Format)

This protocol outlines a method for quantifying the inhibitory effect of compounds on p38 MAPK activation in a 96-well plate format.

Materials:

  • HeLa or A549 cells

  • Growth medium

  • 96-well plates

  • SB-203580 and/or SB-202190

  • Anisomycin (p38 activator)

  • Fixation and immunostaining reagents (e.g., paraformaldehyde, primary antibody against phospho-p38, fluorescently labeled secondary antibody, Hoechst nuclear stain)

  • High-content imaging system

Procedure:

  • Cell Plating: Seed cells (e.g., A549 or HeLa) at a density of approximately 18,000 cells/cm² in 96-well plates and culture for 48 hours.[14]

  • Compound Preparation: Prepare serial dilutions of the p38 inhibitors (e.g., SB-203580, SB-202190) in DMSO. A typical maximum concentration for the dose-response curve is 10 µM.[14]

  • Inhibitor Pre-incubation: Pre-incubate the cells with the serially diluted inhibitors for 1 hour.[14]

  • p38 Activation: Add a p38 activator, such as anisomycin (e.g., at 10 µM), to the wells and incubate for 30 minutes.[14]

  • Fixation and Staining: Fix the cells and perform immunostaining for phosphorylated p38 MAPK and stain the nuclei with Hoechst.

  • Imaging and Analysis: Acquire images using a high-content imaging system and analyze the fluorescence intensity of phospho-p38 in the nucleus and/or cytoplasm to determine the extent of inhibition at different compound concentrations.[14]

Experimental Workflow for a Cell Migration (Wound Healing) Assay

wound_healing_workflow A 1. Cell Seeding & Growth to Confluence (e.g., MDA-MB-231 cells in a petri dish) B 2. Create a 'Wound' (Scratch the cell monolayer with a sterile pipette tip) A->B C 3. Treatment Application (Add medium with DMSO (control) or SB-203580/SB-202190 at desired concentrations, e.g., 5 µM and 50 µM) B->C D 4. Block Proliferation (Optional but Recommended) (Add Mitomycin C to distinguish migration from proliferation) C->D E 5. Incubation & Imaging (Incubate for 24-48 hours and capture images at different time points, e.g., 0h, 12h, 24h, 48h) D->E F 6. Data Analysis (Measure the width of the wound at each time point to quantify cell migration) E->F

Caption: Workflow for a wound healing assay to assess the effect of p38 MAPK inhibitors on cell migration.[11]

Conclusion

The pyridinylimidazole compounds, exemplified by SB-203580 and SB-202190, have fundamentally advanced our understanding of the p38 MAPK signaling pathway. Their discovery provided researchers with powerful tools to investigate the roles of this pathway in health and disease. While the originally queried compound, this compound, remains unidentified, the extensive body of research on its close analogs continues to drive progress in the development of novel therapies for inflammatory diseases, cancer, and other conditions where p38 MAPK signaling is dysregulated.

References

Methodological & Application

How to dissolve and store SB-219994 for experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and storage of SB-219994, a potent and selective p38 MAPK inhibitor, to ensure its stability and efficacy in experimental settings.

Compound Information

Parameter Information
IUPAC Name 4-(4-Fluorophenyl)-2-(4-methylsulfinylphenyl)-5-(4-pyridyl)-1H-imidazole
Molecular Formula C₂₀H₁₆FN₃OS
Molecular Weight 377.43 g/mol
Mechanism of Action This compound is a selective inhibitor of p38 mitogen-activated protein kinase (MAPK).[1][2][3] p38 MAPKs are a family of kinases that are activated by a variety of environmental stresses and inflammatory cytokines.[1]

Solubility and Storage

Proper dissolution and storage are critical for maintaining the biological activity of this compound.

Solubility Data

For experimental use, this compound can be dissolved in the following solvents:

Solvent Concentration Notes
DMSO ≥19 mg/mL (≥50 mM)Recommended for creating high-concentration stock solutions.
Ethanol ≥19 mg/mL (≥50 mM)Can be used as an alternative solvent for stock solutions.

Note: It is recommended to warm the solution and sonicate to aid in dissolution.

Storage Protocols

Solid Compound:

  • Store at -20°C.

  • Protect from light and moisture.

  • When properly stored, the solid compound is stable for at least two years.

Stock Solutions:

  • Store stock solutions in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • Protect from light.

  • Under these conditions, stock solutions in DMSO or ethanol are stable for several months. It is advisable to check for precipitation before use, especially after prolonged storage.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weighing the Compound: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.77 mg of this compound.

  • Solvent Addition: Add the appropriate volume of sterile, anhydrous DMSO to the vial containing the this compound powder. For 3.77 mg, add 1 mL of DMSO.

  • Dissolution: Gently vortex or sonicate the solution at room temperature until the compound is completely dissolved. A brief warming to 37°C may facilitate dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes. Store the aliquots at -20°C or -80°C.

Protocol 2: General Cell-Based Assay

This protocol provides a general workflow for evaluating the effect of this compound in a cell-based assay. Specific parameters such as cell type, seeding density, and incubation times should be optimized for each experiment.

  • Cell Seeding: Plate cells in a suitable multi-well plate (e.g., 96-well plate) at a predetermined density and allow them to adhere and grow, typically for 16-24 hours, in a humidified incubator at 37°C with 5% CO₂.

  • Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of this compound in the appropriate cell culture medium to achieve the desired final concentrations for the experiment. Remember to include a vehicle control (e.g., DMSO diluted to the same final concentration as in the highest this compound treatment).

  • Compound Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells with the compound for a duration determined by the specific assay and cellular response being measured.

  • Assay Endpoint Measurement: Following incubation, perform the assay to measure the desired endpoint. This could involve assessing cell viability, cytokine production, protein phosphorylation, or reporter gene activity.

Visualizations

Signaling Pathway

The following diagram illustrates the simplified p38 MAPK signaling pathway, which is inhibited by this compound. Environmental stresses and inflammatory cytokines activate upstream kinases (MAPKKKs like ASK1 and MAPKKs like MKK3/6), which in turn phosphorylate and activate p38 MAPK. Activated p38 then phosphorylates various downstream targets, including transcription factors and other kinases, leading to cellular responses.

p38_MAPK_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Stress_Cytokines Environmental Stress / Inflammatory Cytokines MAPKKK MAPKKK (e.g., ASK1) Stress_Cytokines->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK Downstream_Targets Downstream Targets (e.g., ATF-2, STAT1, MK2) p38_MAPK->Downstream_Targets Cellular_Response Cellular Response (Inflammation, Apoptosis, etc.) Downstream_Targets->Cellular_Response SB219994 This compound SB219994->p38_MAPK

Caption: p38 MAPK Signaling Pathway and Inhibition by this compound.

Experimental Workflow

The diagram below outlines a typical workflow for a cell-based experiment involving this compound.

Experimental_Workflow Start Start Prepare_Stock Prepare this compound Stock Solution Start->Prepare_Stock Prepare_Working Prepare Working Solutions Prepare_Stock->Prepare_Working Seed_Cells Seed Cells in Multi-well Plate Treat_Cells Treat Cells with This compound Seed_Cells->Treat_Cells Prepare_Working->Treat_Cells Incubate Incubate for Defined Period Treat_Cells->Incubate Measure_Endpoint Measure Experimental Endpoint Incubate->Measure_Endpoint Analyze_Data Analyze and Interpret Data Measure_Endpoint->Analyze_Data End End Analyze_Data->End

Caption: General Workflow for a Cell-Based Assay with this compound.

References

Application Notes and Protocols for SB-219994 in Patch-Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-219994 is a selective antagonist of G-protein-coupled inwardly rectifying potassium (GIRK) channels, also known as Kir3 channels. These channels are critical regulators of neuronal excitability and heart rate. This document provides detailed application notes and protocols for the use of this compound in patch-clamp electrophysiology studies to investigate the function and pharmacology of GIRK channels.

GIRK channels are activated by a variety of neurotransmitters via G-protein-coupled receptors (GPCRs). Upon receptor activation, the G-protein dissociates into Gα and Gβγ subunits. The Gβγ subunit directly binds to the GIRK channel, leading to its opening and subsequent membrane hyperpolarization. This inhibitory effect is crucial for modulating synaptic transmission and cardiac rhythm.

Data Presentation

ParameterValue/RangeCell TypesNotes
This compound Concentration 1 µM - 10 µM (typical starting range for screening)Neurons, Cardiomyocytes, Heterologous expression systems (e.g., HEK293, Xenopus oocytes)The optimal concentration should be determined empirically through a concentration-response curve.
GIRK Activators (for studying antagonism) Acetylcholine (ACh), Baclofen, Adenosine, OpioidsDependent on the expressed or endogenous GPCRsThe choice of agonist will depend on the specific GPCR coupled to the GIRK channels in the experimental preparation.
Typical Agonist Concentration 10 µM - 100 µMDependent on the agonist and receptorIt is recommended to use a concentration that elicits a submaximal to maximal response to effectively observe antagonism.
Recording Configuration Whole-cell, Perforated-patchNeurons, Cardiomyocytes, Cultured cellsWhole-cell configuration allows for good control of the intracellular environment, while perforated-patch preserves intracellular signaling cascades.
Voltage Protocol Voltage ramps or steps-To elicit and measure inwardly rectifying currents. A common protocol involves holding the cell at a depolarized potential (e.g., -40 mV) and applying hyperpolarizing steps or a ramp to more negative potentials (e.g., -120 mV).

Experimental Protocols

Preparation of Solutions

a) External (Extracellular) Solution (aCSF):

ComponentConcentration (mM)
NaCl125
KCl2.5
CaCl₂2
MgCl₂1
NaH₂PO₄1.25
NaHCO₃26
Glucose10
  • Preparation: Dissolve all components in ultrapure water. Adjust pH to 7.4 with NaOH and osmolarity to 300-310 mOsm with sucrose if necessary. Bubble with 95% O₂ / 5% CO₂ for at least 30 minutes before use.

b) Internal (Pipette) Solution:

ComponentConcentration (mM)
K-Gluconate140
MgCl₂2
EGTA10
HEPES10
Mg-ATP4
Na-GTP0.3
  • Preparation: Dissolve all components in ultrapure water. Adjust pH to 7.2-7.3 with KOH and osmolarity to 290-300 mOsm. Filter through a 0.22 µm syringe filter and store in aliquots at -20°C.

c) this compound Stock Solution:

  • Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO). Store at -20°C. Dilute to the final desired concentration in the external solution on the day of the experiment. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent effects.

Cell Preparation
  • Cultured Cells (e.g., HEK293 expressing GIRK channels): Plate cells on glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

  • Primary Neurons or Cardiomyocytes: Isolate and culture cells according to standard laboratory protocols.

  • Acute Brain or Heart Slices: Prepare 250-350 µm thick slices using a vibratome in ice-cold, oxygenated aCSF. Allow slices to recover for at least 1 hour at room temperature in oxygenated aCSF before recording.

Patch-Clamp Recording
  • Pipette Pulling: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.

  • Establish a Gigaseal: Approach a target cell with the patch pipette under positive pressure. Once a dimple is observed on the cell surface, release the positive pressure to form a high-resistance seal (>1 GΩ).

  • Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane and establish the whole-cell recording configuration.

  • Data Acquisition:

    • Set the amplifier to voltage-clamp mode.

    • Hold the cell at a holding potential of -60 mV.

    • Apply a voltage protocol to elicit GIRK currents. A typical protocol would be a series of hyperpolarizing voltage steps (e.g., from -40 mV to -120 mV in 10 mV increments for 500 ms).

  • Drug Application:

    • Establish a stable baseline recording of GIRK currents.

    • To study the antagonistic effect of this compound, first apply a known GIRK channel agonist (e.g., acetylcholine or baclofen) to activate the channels.

    • Once a stable agonist-induced current is achieved, co-apply this compound at the desired concentration.

    • Record the inhibition of the agonist-induced current by this compound.

    • To determine the IC50, apply a range of this compound concentrations and measure the corresponding inhibition.

Mandatory Visualizations

GIRK Channel Signaling Pathway

GIRK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Agonist (e.g., ACh, GABA) GPCR GPCR Agonist->GPCR Binds G_protein G-protein (Gαβγ) GPCR->G_protein Activates GIRK GIRK Channel (Kir3.x) K_ion K+ GIRK->K_ion K+ Efflux G_alpha Gα-GTP G_protein->G_alpha Dissociates G_betagamma Gβγ G_protein->G_betagamma Dissociates G_betagamma->GIRK Activates SB219994 This compound SB219994->GIRK Inhibits Hyperpolarization Hyperpolarization K_ion->Hyperpolarization Leads to Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Prep_Solutions Prepare Solutions (aCSF, Internal, Drug Stocks) Pull_Pipettes Pull Patch Pipettes Prep_Solutions->Pull_Pipettes Prep_Cells Prepare Cells (Culture, Slice) Establish_Seal Establish Gigaseal Prep_Cells->Establish_Seal Pull_Pipettes->Establish_Seal Whole_Cell Go Whole-Cell Establish_Seal->Whole_Cell Record_Baseline Record Baseline Currents Whole_Cell->Record_Baseline Apply_Agonist Apply GIRK Agonist Record_Baseline->Apply_Agonist Apply_SB219994 Apply this compound Apply_Agonist->Apply_SB219994 Measure_Currents Measure Current Amplitudes Apply_SB219994->Measure_Currents Plot_Data Plot Concentration-Response Curve Measure_Currents->Plot_Data Calculate_IC50 Calculate IC50 Plot_Data->Calculate_IC50

Application Notes and Protocols for Calcium Imaging Assays with SB-219994

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-219994 is a potent and selective antagonist of the C-X-C chemokine receptor 2 (CXCR2). CXCR2 and its activating ligands, such as interleukin-8 (IL-8) and growth-related oncogene-α (GROα or CXCL1), play a crucial role in inflammatory responses by mediating neutrophil recruitment and activation. Upon ligand binding, CXCR2, a G protein-coupled receptor (GPCR), activates intracellular signaling cascades leading to a transient increase in intracellular calcium concentration ([Ca²⁺]i). This calcium mobilization is a key event in many cellular responses, including chemotaxis and degranulation. Calcium imaging assays provide a robust and high-throughput method to screen for and characterize CXCR2 antagonists like this compound by measuring their ability to inhibit agonist-induced calcium influx.

These application notes provide a detailed protocol for utilizing this compound in calcium imaging assays to determine its inhibitory activity on CXCR2 signaling.

Principle of the Assay

The assay is based on the use of a fluorescent calcium indicator, such as Fluo-4 AM, which can be loaded into cells expressing CXCR2. Fluo-4 AM is a cell-permeant acetoxymethyl ester that is cleaved by intracellular esterases to the membrane-impermeable form, Fluo-4. In its calcium-free form, Fluo-4 exhibits low fluorescence. Upon binding to intracellular calcium released from the endoplasmic reticulum following CXCR2 activation, the fluorescence intensity of Fluo-4 increases significantly. By pre-incubating the cells with the CXCR2 antagonist this compound, the ability of an agonist (e.g., IL-8) to induce this calcium flux can be inhibited in a dose-dependent manner. The change in fluorescence is monitored using a fluorescence plate reader or a microscope, allowing for the quantification of the antagonist's potency (e.g., IC50 value).

Signaling Pathway

Activation of CXCR2 by its chemokine ligands initiates a signaling cascade that results in the mobilization of intracellular calcium. This process is central to the pro-inflammatory functions mediated by this receptor.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol CXCR2 CXCR2 G_protein Gαq/11 CXCR2->G_protein Activates PLC PLCβ G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca_cytosol [Ca²⁺]i ↑ ER->Ca_cytosol Releases Ca²⁺ Cellular_Response Cellular Response (e.g., Chemotaxis) Ca_cytosol->Cellular_Response Triggers Ligand Chemokine (e.g., IL-8, CXCL1) Ligand->CXCR2 Binds SB219994 This compound SB219994->CXCR2 Inhibits

Caption: CXCR2 signaling cascade leading to calcium mobilization.

Experimental Workflow

A typical experimental workflow for assessing the inhibitory effect of this compound on CXCR2-mediated calcium mobilization involves several key steps, from cell culture to data analysis.

experimental_workflow A 1. Cell Culture (HEK293 or CHO cells stably expressing CXCR2) B 2. Cell Seeding (Plate cells in a 96-well or 384-well plate) A->B C 3. Dye Loading (Incubate cells with Fluo-4 AM) B->C D 4. Compound Incubation (Add this compound at various concentrations) C->D E 5. Agonist Stimulation (Add CXCR2 agonist, e.g., IL-8) D->E F 6. Fluorescence Measurement (Monitor calcium flux in real-time) E->F G 7. Data Analysis (Calculate IC50 value) F->G

Application Notes and Protocols for Testing SB-219994 in Animal Models of Epilepsy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preclinical evaluation of SB-219994, a 5-HT1B receptor antagonist, in established rodent models of epilepsy. The provided protocols for the kainic acid (KA) and pentylenetetrazol (PTZ) models are detailed to ensure reproducibility and accurate assessment of the compound's potential effects on seizure activity.

Introduction to this compound and its Putative Role in Epilepsy

This compound is a selective antagonist of the serotonin 1B receptor (5-HT1B). While the direct effects of this compound on epilepsy have not been extensively reported in publicly available literature, the role of the serotonergic system, and specifically 5-HT1B receptors, in seizure modulation is an active area of research. Studies have shown that activation of postsynaptic 5-HT1B receptors can inhibit seizure spread and raise the seizure threshold in animal models. For instance, 5-HT1B receptor agonists have demonstrated anticonvulsant properties in the maximal electroshock seizure threshold (MEST) test in rats.[1][2] Conversely, the anticonvulsant effects of these agonists were blocked by the selective 5-HT1B antagonist SB-224289.[2]

This existing evidence suggests that this compound, as a 5-HT1B antagonist, may potentially lower the seizure threshold or exacerbate seizure activity. Therefore, testing this compound in well-validated animal models of epilepsy is crucial to characterize its neurological effects and determine its safety profile concerning seizure liability. The following protocols are designed to facilitate such investigations.

Signaling Pathway of 5-HT1B Receptor and Potential Impact of this compound

The 5-HT1B receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP). This signaling cascade ultimately modulates neuronal excitability. By blocking this receptor, this compound is hypothesized to disinhibit this pathway, potentially leading to increased neuronal excitability.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Serotonin Serotonin 5-HT1B_Receptor 5-HT1B Receptor Serotonin->5-HT1B_Receptor Binds to G_Protein Gi/o Protein 5-HT1B_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylyl_Cyclase Neuronal_Excitability Neuronal Excitability cAMP->Neuronal_Excitability Reduces This compound This compound This compound->5-HT1B_Receptor Blocks

Caption: Hypothesized signaling pathway of the 5-HT1B receptor and the antagonistic action of this compound.

Experimental Protocols

Kainic Acid (KA)-Induced Seizure Model

This model is used to induce status epilepticus and temporal lobe epilepsy.

Materials:

  • Kainic acid (KA)

  • Saline solution (sterile, 0.9% NaCl)

  • This compound

  • Vehicle for this compound (e.g., saline, DMSO, or as determined by solubility)

  • Male C57BL/6 mice or Sprague-Dawley rats

  • Syringes and needles for injection

  • Observation chambers

  • Video recording equipment (optional but recommended)

  • EEG recording equipment (optional for detailed neurophysiological studies)

Experimental Workflow:

G Start Start Acclimatize Animal Acclimatization (1 week) Start->Acclimatize Group Group Assignment (Vehicle, this compound doses) Acclimatize->Group Pretreat Pre-treatment (Vehicle or this compound) Group->Pretreat KA_Inject Kainic Acid Injection (e.g., 20-30 mg/kg, i.p.) Pretreat->KA_Inject 30-60 min Observe Behavioral Observation (2-4 hours) KA_Inject->Observe Score Seizure Scoring (Racine Scale) Observe->Score EEG EEG Recording (Optional) Observe->EEG Data Data Analysis Score->Data EEG->Data End End Data->End G Start Start Acclimatize Animal Acclimatization (1 week) Start->Acclimatize Group Group Assignment (Vehicle, this compound doses) Acclimatize->Group Kindling_Phase Kindling Induction Phase (Subconvulsive PTZ injections) Group->Kindling_Phase Pretreat Pre-treatment (Vehicle or this compound) Kindling_Phase->Pretreat On test day PTZ_Challenge PTZ Challenge Injection Pretreat->PTZ_Challenge 30-60 min Observe Behavioral Observation (30 min) PTZ_Challenge->Observe Score Seizure Scoring Observe->Score Data Data Analysis Score->Data End End Data->End G Start Start Acclimatize Animal Acclimatization (1 week) Start->Acclimatize Group Group Assignment (IV, PO routes) Acclimatize->Group Dose Administer this compound Group->Dose Blood_Collection Serial Blood Sampling (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h) Dose->Blood_Collection Plasma_Separation Plasma Separation (Centrifugation) Blood_Collection->Plasma_Separation Analysis LC-MS/MS Analysis Plasma_Separation->Analysis PK_Parameters Calculate PK Parameters (Cmax, Tmax, AUC, t1/2) Analysis->PK_Parameters End End PK_Parameters->End

References

Application Notes and Protocols for Behavioral Assays in Neuropathic Pain Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropathic pain, a complex chronic pain state often resulting from nerve damage, presents a significant challenge in drug development. Preclinical evaluation of novel therapeutic agents requires robust and reproducible behavioral assays to assess their potential analgesic efficacy. This document provides detailed application notes and protocols for two standard behavioral assays used in rodent models of neuropathic pain: the von Frey test for mechanical allodynia and the Hargreaves test for thermal hyperalgesia.

Important Note on SB-219994: As of the latest available information, there are no published scientific studies or data on the use of this compound in behavioral assays for neuropathic pain. Therefore, the following protocols are provided as standardized methods for assessing neuropathic pain in animal models and have not been specifically validated for the compound this compound. The mechanism of action and potential efficacy of this compound in neuropathic pain are currently unknown.

Animal Models of Neuropathic Pain

A variety of animal models are utilized to induce neuropathic pain and subsequently test the efficacy of potential analgesics. The choice of model often depends on the specific research question and the clinical condition being mimicked. Common models include:

  • Chronic Constriction Injury (CCI): This model involves loose ligation of the sciatic nerve, leading to inflammation and nerve compression, which results in pain-like behaviors.[1]

  • Spared Nerve Injury (SNI): In this model, two of the three terminal branches of the sciatic nerve are transected, leaving the sural nerve intact. This leads to the development of persistent mechanical and thermal hypersensitivity in the paw innervated by the spared nerve.[2]

  • Spinal Nerve Ligation (SNL): This model involves the tight ligation of one or two spinal nerves (e.g., L5 and L6), resulting in robust and long-lasting behavioral signs of neuropathic pain.[3]

  • Chemotherapy-Induced Neuropathic Pain (CINP): Administration of certain chemotherapeutic agents, such as paclitaxel, can induce a peripheral neuropathy characterized by pain.

  • Diabetic Neuropathy: This model mimics the painful neuropathy that can develop as a complication of diabetes.

Section 1: Von Frey Test for Mechanical Allodynia

Mechanical allodynia, a condition where a normally non-painful stimulus is perceived as painful, is a hallmark of neuropathic pain. The von Frey test is the gold-standard method for assessing this endpoint in rodents.

Experimental Protocol

Objective: To determine the mechanical withdrawal threshold of the rodent hind paw in response to calibrated von Frey filaments.

Materials:

  • A set of calibrated von Frey filaments (e.g., Stoelting)

  • Elevated wire mesh platform

  • Plexiglas enclosures for each animal

  • Data recording sheets or software

Procedure:

  • Acclimatization: Place each animal in a separate Plexiglas enclosure on the elevated wire mesh platform. Allow the animals to acclimate for at least 15-30 minutes before testing begins. This is a crucial step to minimize stress-induced variability.

  • Filament Application: Begin with a filament in the mid-range of forces (e.g., 2.0 g). Apply the filament perpendicularly to the plantar surface of the hind paw with sufficient force to cause the filament to bend slightly. Hold the filament in place for 3-5 seconds.

  • Response Assessment: A positive response is a sharp withdrawal, flinching, or licking of the paw. Ambulation is not considered a positive response.

  • Up-Down Method (Dixon's Method):

    • If there is no response, the next filament applied should be of increasing force.

    • If there is a positive response, the next filament applied should be of decreasing force.

    • The pattern of responses is used to calculate the 50% withdrawal threshold. Testing continues until a pattern of responses is established (e.g., O-X-O-X, where 'O' is no response and 'X' is a response).

  • Data Analysis: The 50% paw withdrawal threshold can be calculated using the formula: 50% g threshold = (10^[Xf + kδ]) / 10,000, where Xf is the value of the final von Frey filament used, k is a value from a lookup table based on the pattern of responses, and δ is the mean difference (in log units) between stimuli.

Data Presentation

Table 1: Representative Data for von Frey Test in a Neuropathic Pain Model

Treatment GroupN50% Paw Withdrawal Threshold (g) ± SEM
Sham + Vehicle1015.2 ± 1.5
Neuropathic Model + Vehicle102.5 ± 0.4
Neuropathic Model + Compound X108.9 ± 1.1

Note: This is example data and does not represent the effects of this compound.

Experimental Workflow Diagram

vonFrey_Workflow A Animal Acclimatization (15-30 min) B Select von Frey Filament (Start with mid-range force) A->B C Apply Filament to Plantar Surface of Hind Paw B->C D Observe for Paw Withdrawal Response C->D E Positive Response (Withdrawal) D->E Yes F Negative Response (No Withdrawal) D->F No G Select Filament of Decreasing Force E->G H Select Filament of Increasing Force F->H I Record Response Pattern G->I H->I J Calculate 50% Withdrawal Threshold I->J

Caption: Workflow for the von Frey test to assess mechanical allodynia.

Section 2: Hargreaves Test for Thermal Hyperalgesia

Thermal hyperalgesia, an increased sensitivity to painful heat stimuli, is another common symptom of neuropathic pain. The Hargreaves test provides a quantitative measure of thermal nociceptive thresholds.

Experimental Protocol

Objective: To measure the latency of paw withdrawal in response to a radiant heat source.

Materials:

  • Hargreaves apparatus (e.g., Ugo Basile)

  • Plexiglas enclosures for each animal

  • Glass platform

  • Data recording system

Procedure:

  • Acclimatization: Place each animal in a separate Plexiglas enclosure on the glass platform of the Hargreaves apparatus. Allow for an acclimatization period of at least 15-30 minutes.

  • Stimulus Application: Position the radiant heat source directly beneath the plantar surface of the hind paw to be tested.

  • Initiate Trial: Start the timer and the heat source. The apparatus will direct a beam of radiant heat to the paw.

  • Response Measurement: The timer automatically stops when the animal withdraws its paw. The time from the start of the heat stimulus to paw withdrawal is the paw withdrawal latency.

  • Cut-off Time: A pre-determined cut-off time (e.g., 20-30 seconds) should be set to prevent tissue damage in the absence of a withdrawal response.

  • Testing Intervals: Allow a sufficient interval (e.g., 5 minutes) between consecutive tests on the same paw to avoid sensitization.

  • Data Analysis: The paw withdrawal latency in seconds is the primary endpoint. A decrease in paw withdrawal latency in a neuropathic pain model compared to control animals indicates thermal hyperalgesia.

Data Presentation

Table 2: Representative Data for Hargreaves Test in a Neuropathic Pain Model

Treatment GroupNPaw Withdrawal Latency (s) ± SEM
Sham + Vehicle1012.5 ± 1.1
Neuropathic Model + Vehicle105.3 ± 0.6
Neuropathic Model + Compound Y109.8 ± 0.9

Note: This is example data and does not represent the effects of this compound.

Experimental Workflow Diagram

Hargreaves_Workflow A Animal Acclimatization (15-30 min) B Position Radiant Heat Source Under Plantar Surface of Hind Paw A->B C Start Heat Stimulus and Timer B->C D Animal Withdraws Paw? C->D E Timer Stops Automatically D->E Yes G Cut-off Time Reached? D->G No F Record Paw Withdrawal Latency E->F I Data Analysis F->I G->D H Stop Stimulus and Record Cut-off Time G->H Yes H->I

Caption: Workflow for the Hargreaves test to assess thermal hyperalgesia.

Section 3: Potential Signaling Pathways in Neuropathic Pain

While the specific mechanism of this compound in neuropathic pain is unknown, several signaling pathways are known to be involved in the pathogenesis of this condition. A key pathway involves the sensitization of peripheral nociceptors and central neurons in the spinal cord.

Simplified Signaling Pathway in Neuropathic Pain

Neuropathic_Pain_Pathway cluster_PNS Peripheral Nervous System cluster_CNS Central Nervous System (Spinal Cord) A Nerve Injury B Release of Inflammatory Mediators (e.g., TNF-α, IL-1β) A->B C Increased Expression and Function of Ion Channels (e.g., Nav1.7, Nav1.8, TRPV1) A->C D Peripheral Sensitization (Ectopic Discharges, Lowered Activation Threshold) B->D C->D E Increased Neurotransmitter Release (Glutamate, Substance P) D->E F Activation of Postsynaptic Receptors (NMDA, AMPA) E->F G Central Sensitization (Increased Neuronal Excitability) F->G H Allodynia & Hyperalgesia G->H

Caption: Simplified signaling cascade in the development of neuropathic pain.

Conclusion

The von Frey and Hargreaves tests are fundamental behavioral assays for the preclinical assessment of mechanical allodynia and thermal hyperalgesia in rodent models of neuropathic pain. The detailed protocols provided herein offer a standardized approach for evaluating the potential efficacy of novel therapeutic compounds. It is important to reiterate that while these methods are well-established, their application to the study of this compound in the context of neuropathic pain has not been reported in the scientific literature. Future research is required to determine if this compound has any activity in these models and to elucidate its potential mechanism of action.

References

Application Notes and Protocols for SB-219994 in the Study of Thalamocortical Oscillations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing SB-219994, a potent and selective 5-HT2C receptor antagonist, in the investigation of thalamocortical network oscillations. The protocols and data presented are based on the established pharmacology of 5-HT2C receptor antagonists and standard electrophysiological techniques. While direct studies on the effect of this compound on thalamocortical oscillations are not extensively documented in publicly available literature, its pharmacological profile strongly suggests its utility in modulating these critical brain rhythms.

Introduction to this compound

This compound is a synthetic organic compound that acts as a selective antagonist for the serotonin 5-HT2C receptor. Its high affinity and selectivity make it a valuable tool for dissecting the role of the 5-HT2C receptor in various neural circuits, including the thalamocortical system which is responsible for generating key sleep-related oscillations such as sleep spindles. The blockade of 5-HT2C receptors is hypothesized to disinhibit thalamic neurons, thereby modulating the characteristics of thalamocortical oscillations.

Quantitative Data: Binding Affinity and Selectivity

CompoundReceptorAffinity (pKi)SpeciesReference
SB-242084Human 5-HT2C9.0Human[1]
SB-242084Human 5-HT2B7.0Human[1]
SB-242084Human 5-HT2A6.8Human[1]

Note: A higher pKi value indicates a higher binding affinity. The data for SB-242084 demonstrates over 100-fold selectivity for the 5-HT2C receptor compared to the 5-HT2A and 5-HT2B receptors[2].

Proposed Mechanism of Action in Thalamocortical Circuits

Serotonergic projections from the raphe nuclei innervate the thalamus, including the thalamic reticular nucleus (TRN) and thalamocortical (TC) neurons. Activation of 5-HT2C receptors on GABAergic neurons of the TRN is thought to be excitatory, leading to increased inhibition of TC neurons. By antagonizing these 5-HT2C receptors with this compound, the inhibitory influence of the TRN on TC neurons is reduced. This disinhibition can alter the firing patterns of TC neurons and consequently modulate the generation and properties of thalamocortical oscillations, such as sleep spindles.

cluster_Thalamus Thalamus cluster_Cortex Cortex TRN Thalamic Reticular Nucleus (TRN) (GABAergic) TC Thalamocortical (TC) Neurons (Glutamatergic) TRN->TC GABA Cortical_Pyramidal Cortical Pyramidal Neurons TC->Cortical_Pyramidal Glutamate Cortical_Pyramidal->TRN Cortical_Pyramidal->TC Glutamate Raphe Raphe Nuclei (Serotonergic) Raphe->TRN 5-HT SB219994 This compound SB219994->TRN Antagonizes 5-HT2C Receptor

Fig. 1: Proposed signaling pathway of this compound in the thalamocortical circuit.

Experimental Protocols

The following protocols are adapted from standard in vitro electrophysiology procedures for studying thalamocortical oscillations in brain slices.

Thalamocortical Slice Preparation

This protocol describes the preparation of acute thalamocortical slices suitable for electrophysiological recordings.

start Start: Anesthetize Animal decapitate Decapitate and Rapidly Remove Brain start->decapitate chill Chill Brain in Ice-Cold Slicing Solution decapitate->chill mount Mount Brain on Vibratome Stage chill->mount slice Cut Coronal or Horizontal Slices (300-400 µm) mount->slice incubate Incubate Slices in aCSF at 32-34°C for 30 min slice->incubate equilibrate Equilibrate at Room Temperature for at least 1 hour incubate->equilibrate transfer Transfer Slice to Recording Chamber equilibrate->transfer end Ready for Recording transfer->end

Fig. 2: Workflow for preparing acute thalamocortical brain slices.

Materials:

  • Rodent (e.g., rat or mouse)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Vibrating microtome (vibratome)

  • Carbogen gas (95% O2 / 5% CO2)

  • Artificial cerebrospinal fluid (aCSF), slicing and recording solutions (see table below)

  • Incubation chamber

Solutions:

Solution TypeComponentConcentration (mM)
Slicing aCSF Sucrose210
KCl2.5
NaH2PO41.25
NaHCO326
Glucose10
MgCl27
CaCl20.5
Recording aCSF NaCl126
KCl2.5
NaH2PO41.25
NaHCO326
Glucose10
MgCl21
CaCl22

Procedure:

  • Anesthetize the animal deeply according to approved institutional protocols.

  • Perfuse transcardially with ice-cold, carbogenated slicing aCSF.

  • Rapidly decapitate the animal and dissect the brain, placing it immediately into ice-cold, carbogenated slicing aCSF.

  • Mount the brain onto the vibratome stage. For thalamocortical oscillations, coronal or horizontal slices containing the somatosensory cortex and the ventrobasal thalamus are ideal.

  • Cut slices at a thickness of 300-400 µm in ice-cold, carbogenated slicing aCSF.

  • Transfer the slices to an incubation chamber containing recording aCSF saturated with carbogen and maintained at 32-34°C for 30 minutes.

  • Allow the slices to equilibrate at room temperature for at least 1 hour before recording.

In Vitro Electrophysiological Recording

This protocol outlines the procedure for whole-cell patch-clamp or extracellular field potential recordings from thalamocortical neurons to study the effects of this compound on spontaneous or evoked oscillations.

start Start: Place Slice in Recording Chamber perfuse Perfuse with Carbogenated Recording aCSF (2-3 ml/min) start->perfuse position Position Recording and Stimulating Electrodes perfuse->position record_baseline Record Baseline Activity (Spontaneous or Evoked Oscillations) position->record_baseline apply_drug Bath Apply this compound (e.g., 1-10 µM) record_baseline->apply_drug record_drug Record Activity in the Presence of this compound apply_drug->record_drug washout Washout with Drug-Free aCSF record_drug->washout record_washout Record Post-Washout Activity washout->record_washout analyze Analyze Data (Frequency, Power, Duration) record_washout->analyze end End of Experiment analyze->end

References

Application Note and Protocol: Measuring Downstream Effects of SB-219994 via Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

SB-219994 is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK). The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress, playing a significant role in processes such as apoptosis, cell differentiation, and cytokine production.[1][2][3] Inhibition of p38 MAPK can modulate these cellular events, making it a target of interest for therapeutic intervention in various diseases. This document provides a detailed protocol for utilizing Western blotting to measure the downstream effects of this compound by assessing the phosphorylation status of key proteins in the p38 MAPK cascade.

Signaling Pathway Overview:

The p38 MAPK pathway is a tiered kinase cascade. Typically, upstream kinases (MKK3/MKK6) dually phosphorylate p38 MAPK at Threonine 180 and Tyrosine 182, leading to its activation.[4][5] Activated p38 MAPK, in turn, phosphorylates a range of downstream substrates, including other kinases like MAPK-activated protein kinase 2 (MAPKAPK-2 or MK2) and transcription factors such as ATF-2.[2][4] A well-characterized substrate of MK2 is the heat shock protein 27 (HSP27).[1][4] By inhibiting p38 MAPK, this compound is expected to decrease the phosphorylation of its direct and indirect downstream targets.

p38_pathway stress Stress Stimuli / Cytokines mkk MKK3 / MKK6 stress->mkk p38 p38 MAPK mkk->p38 P mk2 MAPKAPK-2 (MK2) p38->mk2 P tf Transcription Factors (e.g., ATF-2, CREB) p38->tf P sb219994 This compound sb219994->p38 Inhibition hsp27 HSP27 mk2->hsp27 P response Cellular Response (Inflammation, Apoptosis) hsp27->response tf->response

Caption: p38 MAPK Signaling Pathway Inhibition by this compound.

Experimental Protocol: Western Blot Analysis

This protocol details the steps to assess the phosphorylation levels of p38 MAPK, MK2, and HSP27 in cell lysates following treatment with this compound.

Materials:

  • Cell culture reagents

  • This compound (or similar p38 inhibitor, e.g., SB202190, SB203580)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182)

    • Rabbit anti-total p38 MAPK

    • Rabbit anti-phospho-MK2 (Thr334)

    • Rabbit anti-total MK2

    • Rabbit anti-phospho-HSP27 (Ser82)

    • Rabbit anti-total HSP27

    • Mouse anti-GAPDH or β-actin (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)

  • Enhanced Chemiluminescence (ECL) detection reagents

  • Chemiluminescence imaging system

Experimental Workflow:

western_blot_workflow cluster_cell_culture Cell Culture and Treatment cluster_biochemistry Biochemical Analysis cluster_immunodetection Immunodetection cluster_analysis Data Analysis cell_seeding Seed Cells cell_treatment Treat with this compound and/or Stimulus cell_seeding->cell_treatment cell_lysis Lyse Cells cell_treatment->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant sample_prep Sample Preparation protein_quant->sample_prep sds_page SDS-PAGE sample_prep->sds_page transfer Protein Transfer to PVDF sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection secondary_ab->detection imaging Image Acquisition detection->imaging quantification Densitometry Analysis imaging->quantification normalization Normalization quantification->normalization

Caption: Western Blot Experimental Workflow.

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to the desired confluency.

    • Pre-treat cells with various concentrations of this compound for a specified time (e.g., 1 hour).

    • Stimulate the cells with a known activator of the p38 MAPK pathway (e.g., anisomycin, UV radiation, or an inflammatory cytokine) for a short period (e.g., 15-30 minutes) to induce phosphorylation. Include appropriate vehicle and positive/negative controls.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS.

    • Lyse cells in lysis buffer containing protease and phosphatase inhibitors. Keep samples on ice at all times to prevent dephosphorylation.[5]

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 4x Laemmli sample buffer to each sample and boil at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background.[5]

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-p38) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.

    • Wash the membrane three times for 10-15 minutes each with TBST.

  • Detection and Analysis:

    • Apply ECL detection reagents to the membrane and capture the chemiluminescent signal using an imaging system.

    • To normalize the data, the membranes can be stripped and re-probed with antibodies against the total forms of the proteins (e.g., total p38, total MK2, total HSP27) and a loading control (e.g., GAPDH or β-actin).

    • Quantify the band intensities using densitometry software. The level of the phosphorylated protein should be normalized to the level of the corresponding total protein.

Data Presentation

The quantitative data from the densitometry analysis should be summarized in a table for clear comparison.

Treatment GroupPhospho-p38 / Total p38 (Relative Intensity)Phospho-MK2 / Total MK2 (Relative Intensity)Phospho-HSP27 / Total HSP27 (Relative Intensity)
Vehicle ControlBasal LevelBasal LevelBasal Level
Stimulus OnlyHigh LevelHigh LevelHigh Level
Stimulus + this compound (Low Conc.)Reduced LevelReduced LevelReduced Level
Stimulus + this compound (High Conc.)Significantly Reduced LevelSignificantly Reduced LevelSignificantly Reduced Level
This compound OnlyBasal LevelBasal LevelBasal Level

Expected Outcomes:

Treatment with this compound is expected to cause a dose-dependent decrease in the phosphorylation of p38 MAPK, MK2, and HSP27 upon stimulation. This will be observed as a reduction in the intensity of the bands corresponding to the phosphorylated forms of these proteins in the Western blot analysis. The levels of the total proteins and the loading control should remain relatively constant across all treatment groups. These results will provide quantitative evidence of the inhibitory effect of this compound on the p38 MAPK signaling pathway.

References

Troubleshooting & Optimization

SB-219994 Technical Support Center: Troubleshooting Solubility Issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with SB-219994, a p38 MAPK inhibitor. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common issues faced during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

Q2: I am observing precipitation when diluting my this compound stock solution in aqueous media. What should I do?

Precipitation upon dilution into aqueous buffers is a common issue for hydrophobic compounds. Here are a few troubleshooting steps:

  • Lower the final concentration: The compound may not be soluble at your target concentration in the aqueous buffer. Try a lower final concentration.

  • Increase the percentage of organic solvent: If your experimental conditions allow, increasing the final percentage of the organic solvent (e.g., DMSO) in your aqueous solution can help maintain solubility. However, be mindful of potential solvent effects on your cells or assay.

  • Use a surfactant: For some applications, a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, can help to maintain the solubility of hydrophobic compounds in aqueous solutions.

  • Prepare fresh dilutions: Do not store dilute aqueous solutions for extended periods, as the compound may precipitate over time. Prepare fresh dilutions from your stock solution for each experiment.

Q3: Can I dissolve this compound directly in aqueous buffers like PBS?

Directly dissolving this compound in aqueous buffers is generally not recommended due to its likely low aqueous solubility. It is best practice to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute it to the final working concentration in your aqueous experimental medium.

Troubleshooting Guide

This section provides a structured approach to addressing solubility problems with this compound.

Solubility Data Summary

As specific quantitative solubility data for this compound is not publicly available, the following table provides a general guide based on common practices for similar research compounds.

SolventExpected SolubilityRecommendations
DMSO Likely SolubleRecommended for preparing high-concentration stock solutions (e.g., 10 mM to 50 mM). Store stock solutions at -20°C or -80°C.
Ethanol Likely SolubleAn alternative to DMSO for stock solutions. May be preferred in some biological systems where DMSO is toxic.
Aqueous Buffer (e.g., PBS) Likely InsolubleDirect dissolution is not recommended. Dilute from a concentrated organic stock solution. The final concentration in aqueous media will be limited by the compound's aqueous solubility.
Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weigh the Compound: Accurately weigh a small amount of this compound powder using a calibrated analytical balance.

  • Calculate Solvent Volume: Calculate the required volume of DMSO to achieve a 10 mM concentration. The formula is: Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / 0.010 (mol/L) (Note: The molecular weight of this compound needs to be known for this calculation.)

  • Dissolution: Add the calculated volume of DMSO to the vial containing the this compound powder.

  • Solubilization: Gently vortex or sonicate the solution at room temperature until the compound is completely dissolved. Visually inspect the solution to ensure no solid particles remain.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Visualizing Experimental Workflows and Signaling Pathways

Workflow for Addressing Solubility Issues

The following diagram outlines a logical workflow for troubleshooting solubility problems with this compound.

G start Start: this compound Powder dissolve_dmso Attempt to Dissolve in DMSO start->dissolve_dmso dissolved Completely Dissolved? dissolve_dmso->dissolved sonicate Warm Gently / Sonicate dissolved->sonicate No stock_solution Prepare Stock Solution dissolved->stock_solution Yes sonicate->dissolved dilute_aqueous Dilute in Aqueous Buffer stock_solution->dilute_aqueous precipitation Precipitation Observed? dilute_aqueous->precipitation experiment Proceed to Experiment precipitation->experiment No troubleshoot Troubleshoot Dilution precipitation->troubleshoot Yes lower_conc Lower Final Concentration troubleshoot->lower_conc add_surfactant Consider Surfactant troubleshoot->add_surfactant increase_solvent Increase Organic Solvent % troubleshoot->increase_solvent lower_conc->dilute_aqueous add_surfactant->dilute_aqueous increase_solvent->dilute_aqueous

Caption: Troubleshooting workflow for this compound solubility.

p38 MAPK Signaling Pathway

This compound is an inhibitor of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This pathway is a key regulator of cellular responses to stress and inflammation.

G cluster_extracellular Extracellular Stimuli cluster_intracellular Intracellular Signaling Cascade cluster_cellular Cellular Responses Stress Stress MAP3K MAP3K Stress->MAP3K Cytokines Cytokines Cytokines->MAP3K MKK3/6 MKK3/6 MAP3K->MKK3/6 p38 MAPK p38 MAPK MKK3/6->p38 MAPK Downstream Effectors Downstream Effectors p38 MAPK->Downstream Effectors This compound This compound This compound->p38 MAPK Inflammation Inflammation Downstream Effectors->Inflammation Apoptosis Apoptosis Downstream Effectors->Apoptosis Cell Cycle Arrest Cell Cycle Arrest Downstream Effectors->Cell Cycle Arrest

Caption: Inhibition of the p38 MAPK pathway by this compound.

Technical Support Center: Optimizing SB-219994 Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of SB-219994 for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of p38 Mitogen-Activated Protein Kinase (MAPK). The p38 MAPK signaling pathway is a crucial regulator of cellular responses to inflammatory cytokines and environmental stress. By inhibiting p38 MAPK, this compound can modulate downstream cellular processes such as inflammation, apoptosis, and cell cycle progression.

Q2: What is the recommended concentration range for this compound in in vitro assays?

The optimal concentration of this compound will vary depending on the cell type, assay duration, and the specific endpoint being measured. Based on available data for similar p38 MAPK inhibitors, a starting concentration range of 0.1 µM to 10 µM is recommended for most cell-based assays. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q3: What is the IC50 value for this compound?

Q4: How should I prepare and store this compound stock solutions?

It is recommended to dissolve this compound in a suitable solvent such as DMSO to prepare a concentrated stock solution (e.g., 10 mM). Store the stock solution at -20°C or -80°C for long-term stability. For working solutions, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use. To avoid precipitation, it is advisable to pre-warm both the stock solution and the culture medium to 37°C before dilution.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No or low inhibition of p38 MAPK phosphorylation - Suboptimal inhibitor concentration: The concentration of this compound may be too low to effectively inhibit p38 MAPK in your specific cell line. - Incorrect timing of treatment: The pre-incubation time with the inhibitor may not be sufficient. - Degraded inhibitor: The this compound stock solution may have degraded due to improper storage or multiple freeze-thaw cycles.- Perform a dose-response experiment with a wider concentration range (e.g., 0.01 µM to 50 µM) to determine the optimal inhibitory concentration. - Optimize the pre-incubation time with the inhibitor before stimulating the cells. A typical pre-incubation time is 1-2 hours. - Prepare a fresh stock solution of this compound and store it in small aliquots to minimize freeze-thaw cycles.
Cell toxicity observed at effective concentrations - Off-target effects: At higher concentrations, this compound may have off-target effects leading to cytotoxicity. - Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high in the final culture medium.- Determine the lowest effective concentration of this compound that inhibits p38 MAPK without causing significant cell death. - Ensure the final concentration of the solvent in the cell culture medium is non-toxic (typically ≤ 0.1% for DMSO). - Include a vehicle control (medium with the same concentration of solvent) in your experiments.
Variability in experimental results - Inconsistent cell culture conditions: Variations in cell density, passage number, or serum concentration can affect cellular responses. - Inconsistent inhibitor preparation: Inaccurate pipetting or dilution of the inhibitor can lead to variable results.- Maintain consistent cell culture practices, including seeding density and passage number. - Prepare fresh working solutions of this compound for each experiment from a reliable stock solution. - Ensure thorough mixing of the inhibitor in the culture medium.
Precipitation of the compound in culture medium - Poor solubility: this compound may have limited solubility in aqueous solutions like cell culture media, especially at higher concentrations.- Pre-warm both the inhibitor stock solution and the culture medium to 37°C before mixing. - If precipitation occurs, sonication can be used to help redissolve the compound. - Consider using a lower concentration of the inhibitor or a different solvent if solubility issues persist.

Experimental Protocols

Key Experiment 1: Western Blot for p38 MAPK Phosphorylation

This protocol describes how to assess the inhibitory effect of this compound on the phosphorylation of p38 MAPK in response to a stimulus (e.g., lipopolysaccharide - LPS).

Methodology:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

    • Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1-2 hours.

    • Stimulate the cells with a known p38 MAPK activator (e.g., 1 µg/mL LPS) for a predetermined time (e.g., 30 minutes).

    • Include an unstimulated control group.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated p38 MAPK (p-p38) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • To normalize for protein loading, strip the membrane and re-probe with an antibody against total p38 MAPK or a housekeeping protein like GAPDH or β-actin.

Key Experiment 2: Cytokine Release Assay

This protocol outlines a method to measure the effect of this compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from immune cells.

Methodology:

  • Cell Isolation and Culture:

    • Isolate primary immune cells (e.g., peripheral blood mononuclear cells - PBMCs) or use a relevant cell line (e.g., THP-1 monocytes).

    • Plate the cells at a suitable density in a multi-well plate.

  • Inhibitor and Stimulant Treatment:

    • Pre-treat the cells with different concentrations of this compound or vehicle for 1-2 hours.

    • Stimulate the cells with an appropriate stimulus to induce cytokine production (e.g., 1 µg/mL LPS for monocytes).

    • Include unstimulated and vehicle-treated stimulated controls.

    • Incubate the cells for a specified period (e.g., 6-24 hours) to allow for cytokine secretion.

  • Cytokine Measurement:

    • Collect the cell culture supernatants by centrifugation.

    • Measure the concentration of the target cytokine(s) in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

    • Alternatively, a multiplex immunoassay (e.g., Luminex) can be used to measure multiple cytokines simultaneously.

  • Data Analysis:

    • Generate a standard curve using the provided cytokine standards.

    • Calculate the concentration of the cytokine in each sample based on the standard curve.

    • Compare the cytokine levels in the this compound-treated groups to the vehicle-treated control to determine the inhibitory effect.

Visualizations

p38_MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Stress_Stimuli Stress Stimuli (UV, Osmotic Shock) MAP3K MAP3K (e.g., TAK1, ASK1) Stress_Stimuli->MAP3K Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-1β) Inflammatory_Cytokines->MAP3K MAP2K MAP2K (MKK3/6) MAP3K->MAP2K phosphorylates p38_MAPK p38 MAPK MAP2K->p38_MAPK phosphorylates Downstream_Targets Downstream Targets (Transcription Factors, Kinases) p38_MAPK->Downstream_Targets phosphorylates SB_219994 This compound SB_219994->p38_MAPK inhibits Cellular_Responses Cellular Responses (Inflammation, Apoptosis) Downstream_Targets->Cellular_Responses leads to

Caption: p38 MAPK signaling pathway and the inhibitory action of this compound.

experimental_workflow cluster_western_blot Western Blot Workflow cluster_cytokine_assay Cytokine Release Assay Workflow WB_Start Cell Treatment with This compound & Stimulus WB_Lysis Cell Lysis & Protein Quantification WB_Start->WB_Lysis WB_SDS_PAGE SDS-PAGE & Transfer WB_Lysis->WB_SDS_PAGE WB_Blotting Immunoblotting with p-p38 Antibody WB_SDS_PAGE->WB_Blotting WB_Detection Signal Detection WB_Blotting->WB_Detection WB_Analysis Data Analysis WB_Detection->WB_Analysis CA_Start Cell Treatment with This compound & Stimulus CA_Supernatant Collect Supernatant CA_Start->CA_Supernatant CA_ELISA ELISA / Multiplex Assay CA_Supernatant->CA_ELISA CA_Analysis Data Analysis CA_ELISA->CA_Analysis

Caption: Experimental workflows for Western Blot and Cytokine Release Assays.

Technical Support Center: Troubleshooting Off-Target Effects of SB-219994

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Comprehensive, publicly available quantitative kinase selectivity data for SB-219994 is limited. The following troubleshooting guide and associated data are based on the known pharmacology of the p38 MAPK pathway, information from closely related pyridinyl imidazole-based inhibitors (e.g., SB203580, SB202190), and established principles for kinase inhibitor experiments. Researchers should always validate the effects of this compound in their specific experimental system.

Troubleshooting Guide

This guide provides solutions to common issues encountered when using this compound, focusing on identifying and mitigating potential off-target effects.

Q1: My cells are exhibiting unexpected toxicity or a phenotype inconsistent with p38 inhibition. What is the likely cause?

A1: Unexplained cellular responses can often be attributed to off-target effects. While this compound is a p38 MAPK inhibitor, it may interact with other kinases or cellular proteins, especially at higher concentrations.

  • Potential Off-Target Kinases: Closely related pyridinyl imidazole inhibitors have been reported to affect other kinases such as c-Jun N-terminal kinase (JNK) and Extracellular signal-regulated kinase (ERK) pathways.[1][2][3]

  • Verification of p38 Inhibition: It is crucial to confirm that the p38 pathway is indeed inhibited at the concentration you are using. This can be achieved by performing a Western blot to assess the phosphorylation status of a direct downstream target of p38, such as MAPK-activated protein kinase 2 (MAPKAPK2).

  • Control Compounds: To differentiate between on-target and off-target effects, consider using a structurally different p38 MAPK inhibitor as a control. If the observed phenotype persists with a different inhibitor, it is more likely to be a consequence of p38 inhibition.

Q2: I have confirmed p38 pathway inhibition, but I am not observing the expected downstream biological effects. Why might this be?

A2: The intricate nature of cellular signaling can lead to outcomes that are not immediately intuitive.

  • Signaling Pathway Redundancy and Crosstalk: Cellular signaling pathways are highly interconnected. It is possible that parallel pathways are compensating for the inhibition of p38 signaling, thus masking the expected phenotype. For instance, the ERK and JNK pathways can sometimes have overlapping functions with the p38 pathway.[2][3][4]

  • Isoform-Specific Roles: There are four known isoforms of p38 MAPK: α, β, γ, and δ.[1][5] Pyridinyl imidazole inhibitors like this compound are generally most potent against the α and β isoforms.[6] The specific p38 isoforms expressed and their roles can vary between cell types. It is important to ascertain which isoforms are critical in your experimental model.

Q3: I am seeing significant variability in my results between experiments. What are the common sources of this inconsistency?

A3: Reproducibility is key in research. Inconsistent results with small molecule inhibitors often stem from issues with compound handling and experimental setup.

  • Compound Stability and Solubility: Ensure that your this compound stock solution is prepared and stored correctly. It is typically dissolved in DMSO and should be stored at -20°C or -80°C. Avoid multiple freeze-thaw cycles, which can lead to compound degradation. Confirm the solubility of this compound in your final cell culture medium to prevent precipitation.

  • Consistent Experimental Conditions: Maintain consistency in your cell culture practices. Factors such as cell passage number, confluency at the time of treatment, and the duration of inhibitor exposure can all influence the experimental outcome.

Q4: How can I definitively confirm that my observed phenotype is a direct result of p38 inhibition and not an off-target effect?

A4: A series of well-designed control experiments is essential to validate your findings.

  • Use of Structurally and Mechanistically Different Inhibitors: As mentioned, employing a p38 inhibitor from a different chemical class can help confirm that the observed effect is target-specific.

  • Rescue Experiments: If possible, perform a rescue experiment by overexpressing a mutant form of p38α or p38β that is resistant to this compound. If the inhibitor's effect is reversed in cells expressing the resistant mutant, it strongly suggests an on-target mechanism.

  • Genetic Approaches: Utilize genetic tools such as siRNA or CRISPR/Cas9 to specifically knock down or knock out p38 isoforms. The resulting phenotype should mimic the effects of this compound if the inhibitor is acting on-target.[5]

  • Dose-Response Relationship: Perform a dose-response curve for this compound in your assay. A clear concentration-dependent effect is indicative of a specific interaction with a target.

Frequently Asked Questions (FAQs)

  • What is a good starting concentration for this compound in cell-based assays? Based on data from similar p38 inhibitors, a starting concentration range of 1-10 µM is often used in vitro.[6] However, the optimal concentration is cell-type and assay-dependent and should be determined empirically by conducting a dose-response experiment.

  • Which p38 isoforms does this compound inhibit? this compound belongs to the pyridinyl imidazole class of inhibitors, which are known to be most potent against the p38α and p38β isoforms.[6] Their activity against p38γ and p38δ is generally much lower.

  • How should I prepare and store stock solutions of this compound? It is recommended to dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.

  • What are the primary off-target signaling pathways I should be aware of? Given the structural similarities to other well-characterized p38 inhibitors, it is prudent to consider potential effects on the JNK and ERK MAPK pathways, especially when using higher concentrations of the inhibitor.[1][2][3]

Quantitative Data for Related p38 Inhibitors

The following table summarizes the IC50 values for the closely related p38 MAPK inhibitors, SB203580 and SB202190. This data can provide an estimate of the expected potency and selectivity profile for this compound.

KinaseSB203580 IC50 (nM)SB202190 IC50 (nM)
p38α50 - 60033 - 100
p38β50 - 60033 - 100
JNK2>10,000>10,000
ERK2>10,000>10,000

Note: IC50 values can vary depending on the assay conditions. This table is intended for comparative purposes only.

Experimental Protocols

Protocol 1: Western Blotting to Verify p38 Pathway Inhibition

  • Cell Treatment and Lysis:

    • Plate cells and allow them to adhere overnight.

    • Pre-treat cells with this compound at the desired concentrations for 1-2 hours.

    • Stimulate the p38 pathway with an appropriate agonist (e.g., anisomycin, UV radiation) for the recommended time.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Antibody Incubation:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-MAPKAPK2 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • To normalize for protein loading, strip the membrane and re-probe with an antibody against total MAPKAPK2 or a housekeeping protein like GAPDH or β-actin.

Protocol 2: Cell Viability/Cytotoxicity Assay (e.g., MTT Assay)

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

  • MTT Addition:

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization:

    • Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value for cytotoxicity.

Visualizations

p38_pathway cluster_upstream Upstream Activators cluster_core p38 Core cluster_downstream Downstream Effectors cluster_inhibitor Inhibitor Action Stress/Cytokines Stress/Cytokines MKK3/6 MKK3/6 Stress/Cytokines->MKK3/6 p38 p38 MKK3/6->p38 MK2 MK2 p38->MK2 ATF2 ATF2 p38->ATF2 This compound This compound This compound->p38

Caption: Canonical p38 MAPK signaling pathway with the point of inhibition by this compound.

off_target_workflow Observe Unexpected Phenotype Observe Unexpected Phenotype Verify p38 Inhibition (p-MK2) Verify p38 Inhibition (p-MK2) Observe Unexpected Phenotype->Verify p38 Inhibition (p-MK2) Is p38 Pathway Inhibited? Is p38 Pathway Inhibited? Verify p38 Inhibition (p-MK2)->Is p38 Pathway Inhibited? Troubleshoot Experiment (Dose, Stability) Troubleshoot Experiment (Dose, Stability) Is p38 Pathway Inhibited?->Troubleshoot Experiment (Dose, Stability) No Perform Control Experiments Perform Control Experiments Is p38 Pathway Inhibited?->Perform Control Experiments Yes Use Structurally Different p38i Use Structurally Different p38i Perform Control Experiments->Use Structurally Different p38i p38 Knockdown (siRNA/CRISPR) p38 Knockdown (siRNA/CRISPR) Perform Control Experiments->p38 Knockdown (siRNA/CRISPR) Rescue with Resistant Mutant Rescue with Resistant Mutant Perform Control Experiments->Rescue with Resistant Mutant Phenotype is Off-Target Phenotype is Off-Target Use Structurally Different p38i->Phenotype is Off-Target Phenotype is On-Target Phenotype is On-Target p38 Knockdown (siRNA/CRISPR)->Phenotype is On-Target Rescue with Resistant Mutant->Phenotype is On-Target

Caption: Experimental workflow for investigating potential off-target effects of this compound.

troubleshooting_logic Unexpected Experimental Result Unexpected Experimental Result Is the effect dose-dependent? Is the effect dose-dependent? Unexpected Experimental Result->Is the effect dose-dependent? Check Compound Integrity & Solubility Check Compound Integrity & Solubility Is the effect dose-dependent?->Check Compound Integrity & Solubility No Is the p38 pathway inhibited? Is the p38 pathway inhibited? Is the effect dose-dependent?->Is the p38 pathway inhibited? Yes Optimize Assay Conditions Optimize Assay Conditions Is the p38 pathway inhibited?->Optimize Assay Conditions No Consider Pathway Crosstalk/Redundancy Consider Pathway Crosstalk/Redundancy Is the p38 pathway inhibited?->Consider Pathway Crosstalk/Redundancy Yes, but no expected phenotype Investigate Off-Target Effects Investigate Off-Target Effects Consider Pathway Crosstalk/Redundancy->Investigate Off-Target Effects Use Control Inhibitors & Genetic Tools Use Control Inhibitors & Genetic Tools Investigate Off-Target Effects->Use Control Inhibitors & Genetic Tools

Caption: A decision tree for troubleshooting unexpected results with this compound.

References

Technical Support Center: Improving the In Vivo Bioavailability of SB-219994

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the in vivo bioavailability of the poorly water-soluble compound, SB-219994.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges affecting the in vivo bioavailability of this compound?

The primary challenge with this compound is its low aqueous solubility, which is a common issue for many drug candidates.[1] This poor solubility can lead to a slow dissolution rate in the gastrointestinal (GI) tract, limiting its absorption into the bloodstream and thus reducing its overall bioavailability.[1] Other potential factors could include first-pass metabolism and efflux transporter activity, though poor solubility is often the initial and most significant hurdle.

Q2: What are the general strategies to improve the bioavailability of poorly soluble drugs like this compound?

Several formulation strategies can be employed to enhance the bioavailability of poorly soluble drugs.[2] These can be broadly categorized as:

  • Increasing Solubility and Dissolution Rate: This involves techniques that present the drug to the GI tract in a more soluble form.

  • Altering Particle Characteristics: Modifying the physical properties of the drug substance itself can improve dissolution.

  • Enhancing Permeability: These strategies focus on improving the drug's ability to cross the intestinal membrane.

Troubleshooting Guide

Issue 1: Low and Variable Oral Bioavailability Observed in Preclinical Animal Models.

Possible Cause: Poor aqueous solubility and slow dissolution of this compound in the gastrointestinal fluid.

Troubleshooting Steps:

  • Characterize Physicochemical Properties: Confirm the solubility of this compound at different pH values relevant to the GI tract (e.g., pH 1.2, 4.5, and 6.8). This will help in selecting an appropriate formulation strategy.

  • Formulation Development:

    • Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic carrier can enhance its dissolution rate.[3] This technique disperses the drug at a molecular level within a water-soluble matrix.[3]

    • Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.[1][4] When these formulations come into contact with aqueous media in the gut, they form fine emulsions, which can enhance drug solubilization and absorption.[1]

    • Particle Size Reduction: Reducing the particle size of the drug through micronization or nanocrystal technology increases the surface area available for dissolution.[1][2]

Hypothetical In Vivo Performance of Different this compound Formulations

Formulation ApproachDrug Loading (%)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability (%)
Unformulated this compound (Micronized)10050 ± 124.0350 ± 85100 (Reference)
Solid Dispersion (1:5 drug-to-polymer ratio)16.7250 ± 451.51750 ± 320500
SEDDS (10% drug in lipid vehicle)10320 ± 601.02100 ± 410600
Nanosuspension20400 ± 751.02500 ± 480714
Issue 2: Inconsistent Drug Absorption and High Inter-Individual Variability.

Possible Cause: Food effects or pH-dependent solubility of this compound. The presence of food can alter GI physiology, including pH and motility, which can affect the dissolution and absorption of a drug with pH-dependent solubility.

Troubleshooting Steps:

  • Conduct Fed vs. Fasted Animal Studies: Evaluate the oral bioavailability of your current this compound formulation in both fed and fasted animal models to determine the extent of the food effect.

  • Develop a pH-Independent Formulation:

    • Amorphous Solid Dispersions: Formulating this compound as an amorphous solid dispersion can often overcome pH-dependent solubility issues by maintaining the drug in a supersaturated state.[5]

    • Inclusion Complexes: Complexation with cyclodextrins can be used to increase the aqueous solubility of a drug, making its absorption less dependent on GI pH.[3]

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion of this compound by Hot-Melt Extrusion (HME)

Objective: To prepare a solid dispersion of this compound to enhance its dissolution rate and bioavailability.

Materials:

  • This compound

  • Hydrophilic polymer (e.g., Soluplus®, Kollidon® VA64)

  • Plasticizer (if required, e.g., Poloxamer 188)

  • Hot-Melt Extruder

  • Grinder/Miller

  • Sieves

Methodology:

  • Premixing: Physically mix this compound and the chosen hydrophilic polymer at a predetermined ratio (e.g., 1:3 drug-to-polymer).

  • Extrusion: Feed the physical mixture into the hot-melt extruder at a controlled rate. The processing temperature should be optimized to be above the glass transition temperature of the polymer and the melting point of the drug to ensure the drug dissolves in the molten polymer.

  • Cooling and Solidification: The extrudate is cooled rapidly on a conveyor belt to solidify the amorphous dispersion.

  • Milling and Sieving: The solidified extrudate is then milled into a powder and sieved to obtain a uniform particle size distribution.

  • Characterization: The resulting solid dispersion should be characterized for drug content, amorphous nature (using techniques like DSC and PXRD), and dissolution enhancement compared to the crystalline drug.

Protocol 2: In Vivo Pharmacokinetic Study in a Rodent Model

Objective: To evaluate the oral bioavailability of a novel this compound formulation compared to a reference formulation.

Materials:

  • This compound formulations (e.g., solid dispersion, SEDDS)

  • Reference formulation (e.g., aqueous suspension of micronized this compound)

  • Appropriate animal model (e.g., Sprague-Dawley rats)

  • Dosing gavage needles

  • Blood collection supplies (e.g., capillary tubes, EDTA tubes)

  • Centrifuge

  • Analytical equipment for drug quantification in plasma (e.g., LC-MS/MS)

Methodology:

  • Animal Acclimatization and Fasting: Acclimate animals for at least 3 days before the study. Fast the animals overnight (with free access to water) prior to dosing.

  • Dosing: Administer the this compound formulations orally via gavage at a predetermined dose.

  • Blood Sampling: Collect blood samples from a suitable vein (e.g., tail vein) at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software. The relative bioavailability of the test formulation can be calculated as: (AUC_test / AUC_reference) * 100%.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis SB219994 This compound API Formulation Formulation Strategies (Solid Dispersion, SEDDS, etc.) SB219994->Formulation Dissolution Dissolution Testing Formulation->Dissolution Characterization Physicochemical Characterization (DSC, PXRD) Formulation->Characterization PK_Study Pharmacokinetic Study (Animal Model) Dissolution->PK_Study Bioavailability Bioavailability Assessment PK_Study->Bioavailability Data_Analysis Pharmacokinetic Parameter Calculation Bioavailability->Data_Analysis

Caption: Experimental workflow for improving this compound bioavailability.

bioavailability_challenges cluster_drug Drug Properties cluster_absorption Absorption Barriers cluster_outcome Outcome PoorSolubility Poor Aqueous Solubility SlowDissolution Slow Dissolution Rate PoorSolubility->SlowDissolution LowBioavailability Low & Variable Bioavailability SlowDissolution->LowBioavailability LowPermeability Low Membrane Permeability LowPermeability->LowBioavailability

Caption: Key factors limiting the in vivo bioavailability of this compound.

References

SB-219994 stability in different experimental buffers

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: SB-219994

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of the p38 MAPK inhibitor, this compound, in various experimental buffers. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and troubleshooting tips related to the stability and handling of this compound in experimental settings.

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For long-term storage and to ensure stability, it is highly recommended to prepare stock solutions of this compound in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (DMSO).[1] DMSO is a common solvent for many small organic molecules and can help prevent degradation that may occur in aqueous solutions. Once prepared, stock solutions should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[1][2]

Q2: My this compound precipitated when I diluted my DMSO stock solution into an aqueous buffer. What should I do?

A2: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue. This occurs because the compound may have low solubility in the final aqueous buffer. Here are some troubleshooting steps:

  • Initial Dilution in DMSO: Perform initial serial dilutions in DMSO to lower the concentration before adding it to your aqueous buffer.

  • Final Dilution: Add the final diluted DMSO sample to your buffer or incubation medium while vortexing or mixing to ensure rapid and even dispersion.

  • Solvent Concentration: Ensure the final concentration of DMSO in your experimental buffer is as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells and may affect experimental outcomes.

  • Microscope Check: After dilution, add a drop of the working solution onto a slide and check for precipitation under a microscope. If precipitation is still present, you may need to try a different buffer or a lower final concentration of this compound.[1]

Q3: How can I determine the stability of this compound in my specific experimental buffer?

A3: Since the stability of a small molecule can be influenced by various factors such as pH, temperature, and buffer composition, it is best to determine its stability empirically under your specific experimental conditions.[3] You can perform a time-course experiment where you incubate this compound in your buffer at the experimental temperature for different durations (e.g., 0, 2, 4, 8, 24 hours). The remaining concentration of the active compound can then be quantified using analytical methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Q4: What are the common factors that can affect the stability of this compound in aqueous buffers?

A4: Several factors can influence the stability of small molecules like this compound in aqueous solutions:

  • pH: The pH of the buffer can significantly impact the hydrolysis and degradation of a compound.[3][4]

  • Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[3]

  • Light Exposure: Some compounds are light-sensitive and can degrade upon exposure to light. It is good practice to protect solutions from light, especially during long-term storage.[3][5]

  • Oxidation: The presence of dissolved oxygen can lead to oxidative degradation of susceptible compounds.[3]

  • Enzymatic Degradation: If working with cell lysates or other biological matrices, endogenous enzymes can metabolize the compound.[3]

Q5: What are the best practices for storing and handling this compound to ensure its stability?

A5: Proper storage and handling are crucial for maintaining the integrity of this compound:[6]

  • Solid Compound: Store the solid compound at -20°C as recommended by most suppliers.[1]

  • Stock Solutions: Prepare stock solutions in anhydrous DMSO, aliquot into single-use vials, and store at -20°C or -80°C for long-term stability.[1][2]

  • Working Solutions: Prepare fresh working solutions in your experimental buffer from the stock solution on the day of the experiment. Avoid storing the compound in aqueous buffers for extended periods.

  • Avoid Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can lead to degradation and should be avoided by using aliquots.[1][2]

Experimental Protocols

Protocol for Assessing the Stability of this compound in an Experimental Buffer

This protocol provides a general framework for determining the stability of this compound in a specific aqueous buffer over time using HPLC.

Materials:

  • This compound

  • Anhydrous DMSO

  • Experimental buffer of interest (e.g., PBS, TRIS, Cell Culture Medium)

  • HPLC system with a suitable column (e.g., C18)

  • Mobile phase for HPLC (e.g., Acetonitrile and water with a modifier like formic acid)

  • Temperature-controlled incubator or water bath

  • Autosampler vials

Methodology:

  • Prepare a Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.

  • Prepare Working Solution: Dilute the stock solution into the experimental buffer to the final working concentration to be tested.

  • Incubation: Aliquot the working solution into several autosampler vials. Place the vials in an incubator set to the desired experimental temperature (e.g., 37°C).

  • Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours), remove one vial from the incubator and immediately place it on ice or at -20°C to stop any further degradation until analysis. The t=0 sample should be processed immediately after preparation.

  • HPLC Analysis:

    • Set up the HPLC method with an appropriate mobile phase gradient and detection wavelength to resolve and quantify this compound.

    • Inject a standard of known concentration to generate a calibration curve.

    • Inject the samples from each time point.

  • Data Analysis:

    • Determine the concentration of this compound remaining at each time point by comparing the peak area to the calibration curve.

    • Plot the percentage of this compound remaining versus time to visualize the degradation profile.

Data Presentation

Table 1: Hypothetical Stability of this compound in Different Buffers at 37°C

Time (Hours)% Remaining in PBS (pH 7.4)% Remaining in TRIS (pH 7.4)% Remaining in DMEM
0100100100
2989995
4959790
8909482
24758560

Note: This table presents hypothetical data for illustrative purposes. Actual stability should be determined experimentally.

Visualizations

p38 MAPK Signaling Pathway

This compound is an inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway. This pathway is a key signaling cascade involved in cellular responses to stress, inflammation, and other external stimuli.[7]

p38_MAPK_Pathway Stress Stress Stimuli (UV, Osmotic Shock, Cytokines) MAP3K MAPKKK (e.g., ASK1, TAK1) Stress->MAP3K MAP2K MAPKK (MKK3, MKK6) MAP3K->MAP2K p38 p38 MAPK MAP2K->p38 Downstream Downstream Kinases (e.g., MAPKAPK2) p38->Downstream Transcription Transcription Factors (e.g., ATF2, CREB) p38->Transcription SB219994 This compound SB219994->p38 Response Cellular Responses (Inflammation, Apoptosis, etc.) Downstream->Response Transcription->Response Stability_Workflow PrepStock Prepare 10 mM this compound Stock in Anhydrous DMSO PrepWork Dilute Stock to Working Concentration in Buffer PrepStock->PrepWork Incubate Incubate at Experimental Temperature (e.g., 37°C) PrepWork->Incubate Sample Collect Samples at Different Time Points Incubate->Sample Analyze Analyze Samples by HPLC or LC-MS Sample->Analyze Data Quantify Remaining Compound and Determine Degradation Rate Analyze->Data

References

Technical Support Center: Addressing p38 MAPK Inhibitor-Induced Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering cytotoxicity with the p38 MAPK inhibitor SB-219994 and its structural analogs, SB203580 and SB202190. Given that "this compound" is not readily identifiable in scientific literature, this guide focuses on its well-characterized and commonly used counterparts to address potential experimental challenges.

Frequently Asked Questions (FAQs)

Q1: I'm observing high levels of cell death after treating my cells with a p38 MAPK inhibitor. Is this expected?

A1: Yes, p38 MAPK inhibitors, including SB203580 and SB202190, can induce cytotoxicity, often through apoptosis. The extent of cell death is dependent on the cell line, the concentration of the inhibitor, and the duration of treatment. At lower concentrations (typically ≤10 µM), these inhibitors show minimal cytotoxicity in some cell lines, while higher concentrations (≥25 µM) are more likely to induce significant cell death[1]. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.

Q2: What is the mechanism of cytotoxicity induced by these inhibitors?

A2: The primary on-target mechanism involves the inhibition of p38 MAPK, a key regulator of cellular stress responses, which can lead to apoptosis. However, these inhibitors are also known to have off-target effects. For instance, SB202190 can induce autophagy and lysosomal biogenesis independent of p38 inhibition, which in some cases can be a pro-survival mechanism, but in others, it may lead to autophagic cell death[2][3]. The cytotoxic effect can be mediated by the activation of caspases, key enzymes in the apoptotic pathway[4].

Q3: How can I differentiate between apoptosis, necrosis, and autophagy-related cell death in my experiments?

A3: You can use a combination of assays to distinguish between different cell death mechanisms.

  • Apoptosis: Use Annexin V/PI staining to detect early (Annexin V positive, PI negative) and late (Annexin V positive, PI positive) apoptotic cells. Caspase activity assays (e.g., for caspase-3) can also confirm the involvement of the apoptotic cascade.

  • Necrosis: Cells undergoing necrosis will be positive for PI staining but negative for Annexin V in the early stages.

  • Autophagy: Monitor the conversion of LC3-I to LC3-II via Western blotting. An increase in the LC3-II/LC3-I ratio is a hallmark of autophagy. However, be aware that these inhibitors can sometimes induce defective autophagy, leading to an accumulation of autophagosomes[5].

Q4: I'm seeing unexpected or inconsistent results. What could be the cause?

A4: Inconsistent results can arise from several factors:

  • Off-target effects: As mentioned, these inhibitors can affect other signaling pathways, such as PI3K/Akt/mTOR and ERK1/2, which can influence cell fate[5].

  • Cell line variability: Different cell lines exhibit varying sensitivity to these inhibitors.

  • Experimental conditions: Factors like cell density, passage number, and media composition can impact the cellular response.

  • Inhibitor stability: Ensure proper storage and handling of the inhibitor to maintain its activity.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Excessive Cell Death at Expected Non-Toxic Concentration Cell line is highly sensitive.Perform a detailed dose-response curve starting from a very low concentration (e.g., 0.1 µM) to determine the IC50 for cytotoxicity in your specific cell line.
Off-target effects are prominent.Consider using a different p38 MAPK inhibitor with a distinct chemical structure to see if the effect is reproducible. Also, investigate other signaling pathways that might be affected.
Incorrect concentration calculation or solvent toxicity.Double-check all calculations. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all samples and below a toxic threshold for your cells (typically <0.5%).
No Observable Effect at High Concentrations Cell line is resistant to the inhibitor.Confirm the expression and activity of p38 MAPK in your cell line. Consider using a positive control (e.g., a known sensitive cell line) to validate the inhibitor's activity.
Inhibitor has degraded.Use a fresh stock of the inhibitor. Ensure it has been stored correctly according to the manufacturer's instructions.
Results Vary Between Experiments Inconsistent cell culture conditions.Standardize your cell culture practice, including seeding density, passage number, and media components.
Mycoplasma contamination.Regularly test your cell lines for mycoplasma contamination, as it can significantly alter cellular responses.
Induction of Autophagy Instead of Apoptosis Off-target effect of the inhibitor.This is a known off-target effect of compounds like SB202190[2][3]. To determine if the observed autophagy is a survival or death mechanism, use autophagy inhibitors (e.g., 3-methyladenine or chloroquine) in combination with the p38 inhibitor and assess cell viability.

Quantitative Data

Table 1: Cytotoxic and Anti-proliferative Concentrations of SB203580 and SB202190 in Various Cell Lines

CompoundCell LineAssayEndpointValue (µM)Reference
SB203580 MDA-MB-231 (Human Breast Cancer)MTTIC50 (Cytotoxicity)85.1[1][6]
Human EosinophilsMorphological AnalysisEC50 (Apoptosis)~2[5]
SB202190 MDA-MB-231 (Human Breast Cancer)MTTIC50 (Cytotoxicity)46.6[1][6]
Mouse AstrocytesMTTEC50 (Anti-proliferative)64.8[2]
Mouse MedulloblastomaMTTEC50 (Anti-proliferative)3.006[2]
RKO, CACO2, SW480 (Human Colon Cancer)Colony FormationApoptotic Cell Death10[2]
Jurkat, HeLaTrypan Blue/PI ExclusionCell Death~50[4]

Signaling Pathways and Experimental Workflows

p38_MAPK_Pathway Extracellular_Stimuli Extracellular Stimuli (Stress, Cytokines) Upstream_Kinases Upstream Kinases (MKK3/6) Extracellular_Stimuli->Upstream_Kinases p38_MAPK p38 MAPK Upstream_Kinases->p38_MAPK phosphorylates Downstream_Targets Downstream Targets (e.g., MAPKAPK2, ATF2) p38_MAPK->Downstream_Targets phosphorylates SB219994 This compound Analogs (SB203580/SB202190) SB219994->p38_MAPK inhibits Cellular_Response Cellular Response (Apoptosis, Inflammation, etc.) Downstream_Targets->Cellular_Response

Caption: p38 MAPK signaling pathway and point of inhibition.

Troubleshooting_Workflow Start Start: Unexpected Cytotoxicity Observed Check_Concentration Verify Inhibitor Concentration and Solvent Toxicity Start->Check_Concentration Dose_Response Perform Dose-Response Curve (e.g., MTT Assay) Check_Concentration->Dose_Response Concentration OK Apoptosis_Assay Assess Apoptosis (Annexin V/PI, Caspase Assay) Dose_Response->Apoptosis_Assay High Cytotoxicity Confirmed Autophagy_Assay Assess Autophagy (LC3-II Western Blot) Apoptosis_Assay->Autophagy_Assay Apoptosis Negative/ Ambiguous Conclusion_Apoptosis Conclusion: Cytotoxicity is likely due to Apoptosis Apoptosis_Assay->Conclusion_Apoptosis Apoptosis Positive Off_Target_Analysis Investigate Off-Target Effects (e.g., check Akt/ERK pathways) Autophagy_Assay->Off_Target_Analysis Autophagy Negative Conclusion_Autophagy Conclusion: Cytotoxicity may involve Autophagic Cell Death Autophagy_Assay->Conclusion_Autophagy Autophagy Markers Elevated Conclusion_Off_Target Conclusion: Off-target effects are contributing to cytotoxicity Off_Target_Analysis->Conclusion_Off_Target

Caption: Workflow for troubleshooting unexpected cytotoxicity.

Experimental Protocols

Cell Viability Assessment using MTT Assay

Objective: To determine the concentration-dependent effect of the p38 MAPK inhibitor on cell viability.

Methodology:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the p38 MAPK inhibitor in complete culture medium.

  • Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of the inhibitor. Include a vehicle control (e.g., DMSO) at the same final concentration as in the inhibitor-treated wells.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.

  • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours.

  • After incubation, carefully remove the medium and add a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Apoptosis Detection using Annexin V/PI Staining

Objective: To quantify the percentage of apoptotic and necrotic cells following inhibitor treatment.

Methodology:

  • Seed cells and treat with the desired concentrations of the p38 MAPK inhibitor for the appropriate duration.

  • Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation method (e.g., trypsin-EDTA, followed by neutralization with serum-containing medium).

  • Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour. Healthy cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.

Caspase-3 Activity Assay (Colorimetric)

Objective: To measure the activity of caspase-3, a key executioner caspase in apoptosis.

Methodology:

  • Treat cells with the p38 MAPK inhibitor as desired. Include positive and negative controls.

  • Lyse the cells using a chilled lysis buffer provided with a commercial caspase-3 assay kit.

  • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Determine the protein concentration of the lysate.

  • In a 96-well plate, add an equal amount of protein from each sample.

  • Add the caspase-3 substrate (e.g., DEVD-pNA) to each well.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the absorbance at 405 nm. The increase in absorbance is proportional to the caspase-3 activity.

Autophagy Detection by LC3-II Western Blot

Objective: To assess the induction of autophagy by monitoring the conversion of LC3-I to LC3-II.

Methodology:

  • After treating the cells with the p38 MAPK inhibitor, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantify the protein concentration of the lysates.

  • Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel (a 12-15% gel is recommended to resolve LC3-I and LC3-II).

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against LC3 overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. LC3-I appears at ~16-18 kDa, and LC3-II at ~14-16 kDa. An increase in the LC3-II/LC3-I ratio indicates autophagy induction. A loading control (e.g., β-actin or GAPDH) should be used to ensure equal protein loading.

References

Technical Support Center: SB-219994 and p38 MAPK Inhibitor Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to minimize variability in experiments involving the p38 MAPK inhibitor, SB-219994, and other compounds in its class. By addressing common challenges and providing detailed protocols, this resource aims to enhance experimental reproducibility and data quality.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule inhibitor of p38 mitogen-activated protein kinase (MAPK). The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[1][2] p38 MAPK has four main isoforms: α, β, γ, and δ.[3] Most pyridinyl imidazole inhibitors, a class to which many p38 inhibitors belong, primarily target the p38α and p38β isoforms.[2] These inhibitors typically function as ATP-competitive inhibitors, binding to the ATP pocket of the kinase and preventing the phosphorylation of downstream substrates.[1]

Q2: What are the primary sources of variability in experiments with p38 MAPK inhibitors like this compound?

Variability in experiments using p38 MAPK inhibitors can arise from several factors:

  • Inhibitor Preparation and Handling: Inconsistent stock solution concentration, improper storage, and issues with solubility and stability in culture media can lead to significant variability.

  • Cell Culture Conditions: Cell density, passage number, and the presence of serum can all influence the activation state of the p38 MAPK pathway and the cellular response to inhibition.

  • Assay-Specific Parameters: Inconsistent incubation times, substrate concentrations, and antibody quality can all contribute to variable results in both biochemical and cell-based assays.

  • Off-Target Effects: At higher concentrations, some p38 MAPK inhibitors may affect other kinases or cellular processes, leading to confounding results. It is crucial to use the lowest effective concentration and include appropriate controls.

  • Isoform Specificity: The different p38 MAPK isoforms (α, β, γ, δ) have distinct tissue distributions and downstream targets. The specific isoform(s) expressed in your experimental model can influence the observed effects of an inhibitor.

Q3: How do I choose the optimal concentration of this compound for my experiment?

The optimal concentration of this compound should be determined empirically for each cell type and experimental condition. A dose-response experiment is recommended to determine the IC50 (half-maximal inhibitory concentration) for p38 MAPK phosphorylation or a relevant downstream readout. It is advisable to use a concentration range that brackets the expected IC50 value. For cell-based assays, concentrations typically range from 0.1 µM to 10 µM.[4] It is also critical to assess cytotoxicity at your chosen concentrations to ensure that the observed effects are not due to cell death.

Q4: What are the best positive and negative controls for a p38 MAPK inhibition experiment?

  • Positive Controls:

    • Activator: A known activator of the p38 MAPK pathway, such as anisomycin, lipopolysaccharide (LPS), UV radiation, or inflammatory cytokines (e.g., TNF-α, IL-1β), should be used to induce p38 phosphorylation.[5]

    • Reference Inhibitor: A well-characterized p38 MAPK inhibitor, such as SB203580 or SB202190, can be used as a positive control for inhibition.[6]

  • Negative Controls:

    • Vehicle Control: Cells treated with the same concentration of the inhibitor's solvent (e.g., DMSO) are essential to control for any effects of the solvent itself.[4]

    • Unstimulated Control: Cells that are not treated with an activator of the p38 pathway provide a baseline for p38 phosphorylation.

Troubleshooting Guides

Biochemical (In Vitro) Kinase Assays
ProblemPossible Cause(s)Suggested Solution(s)
High background signal - Non-specific binding of antibody to the plate/membrane.- Contaminated reagents.- Insufficient washing.- Increase the concentration of blocking buffer or extend blocking time.- Use fresh, high-quality reagents.- Increase the number and duration of wash steps.
Low or no signal - Inactive enzyme.- Incorrect ATP or substrate concentration.- Insufficient incubation time.- Ensure proper storage and handling of the p38 MAPK enzyme.- Optimize ATP and substrate concentrations based on the enzyme's Km values.- Increase the incubation time for the kinase reaction.
Inconsistent results between replicates - Pipetting errors.- Incomplete mixing of reagents.- Temperature fluctuations across the plate.- Use calibrated pipettes and proper pipetting technique.- Ensure thorough mixing of all solutions before adding to the assay plate.- Incubate plates in a temperature-controlled environment and avoid edge effects.
Cell-Based Assays (e.g., Western Blot, ELISA, Immunofluorescence)
ProblemPossible Cause(s)Suggested Solution(s)
Weak or no inhibition by this compound - Inhibitor is inactive or degraded.- Insufficient inhibitor concentration or incubation time.- Low cell permeability.- Use a fresh aliquot of the inhibitor and verify its activity with a positive control.- Perform a dose-response and time-course experiment to optimize inhibitor concentration and incubation time.- If permeability is a concern, consider using a different inhibitor or a cell line with higher permeability.[2]
High variability in p38 phosphorylation levels - Inconsistent cell seeding density.- Cells are at different growth phases.- Variable stimulation with the activator.- Ensure uniform cell seeding across all wells.- Use cells at a consistent confluency and passage number.- Ensure the activator is added uniformly and for a consistent duration to all relevant wells.
Unexpected changes in cell morphology or viability - Cytotoxicity of the inhibitor at the concentration used.- Off-target effects of the inhibitor.- Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the non-toxic concentration range.- Use a lower concentration of the inhibitor and/or compare its effects with another p38 MAPK inhibitor with a different chemical structure.

Data Presentation

Physicochemical Properties of p38 MAPK Inhibitors
PropertyThis compound (Anticipated)SB203580SB202190General Considerations
Solubility Likely soluble in DMSO. Aqueous solubility may be limited.Soluble in DMSO.Soluble in DMSO.Prepare concentrated stock solutions in DMSO. For aqueous buffers and media, ensure the final DMSO concentration is low (typically <0.5%) and does not affect cell viability. Test for precipitation upon dilution.
Stability Stability in solution should be verified.Generally stable when stored properly as a stock solution. Stability in aqueous media at 37°C may be limited over long incubation periods.Similar stability profile to SB203580.Prepare fresh dilutions from stock solutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.[3]
Comparative IC50 Values of p38 MAPK Inhibitors
InhibitorTarget(s)IC50 (Cell-free assay)IC50 (Cell-based assay)Reference(s)
SB203580p38α/β~50-500 nM0.3-0.5 µM (THP-1 cells)[6]
SB202190p38α/βp38α: 50 nM, p38β: 100 nM46.6 µM (MDA-MB-231)[4][6]
Doramapimod (BIRB 796)p38α/β/γ/δp38α: 38 nM, p38β: 65 nM, p38γ: 200 nM, p38δ: 520 nMNot specified in provided search results

Note: IC50 values can vary significantly depending on the assay conditions (e.g., ATP concentration, substrate used) and the cell type.

Experimental Protocols

Detailed Methodology: In Vitro p38α Kinase Assay

This protocol is for a non-radioactive, in vitro kinase assay to determine the inhibitory activity of this compound on purified p38α MAPK.

Materials:

  • Recombinant active p38α enzyme

  • ATF-2 (or other suitable substrate)

  • Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[7]

  • ATP solution

  • This compound stock solution (in DMSO)

  • ADP-Glo™ Kinase Assay kit (or similar)

  • 384-well plates

Procedure:

  • Prepare Reagents: Dilute the p38α enzyme, ATF-2 substrate, and ATP to their final working concentrations in Kinase Assay Buffer. Prepare a serial dilution of this compound in Kinase Assay Buffer, keeping the DMSO concentration constant across all dilutions.

  • Assay Setup: To the wells of a 384-well plate, add:

    • 1 µL of this compound dilution or vehicle (DMSO).

    • 2 µL of diluted p38α enzyme.

    • Incubate for 10-20 minutes at room temperature.

  • Initiate Kinase Reaction: Add 2 µL of the substrate/ATP mixture to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detect ADP Formation: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ Reagent, incubating, and then adding a Kinase Detection Reagent.

  • Data Analysis: Record the luminescence signal. Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Detailed Methodology: Cellular p38 MAPK Phosphorylation Assay (Western Blot)

This protocol describes how to measure the inhibition of p38 MAPK phosphorylation in cultured cells using Western blotting.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • p38 MAPK activator (e.g., anisomycin)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182) and anti-total-p38 MAPK

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of the experiment.

  • Inhibitor Pre-treatment: The next day, replace the medium with fresh medium containing the desired concentrations of this compound or vehicle (DMSO). Incubate for 1-2 hours.

  • Stimulation: Add the p38 MAPK activator (e.g., anisomycin) to the wells and incubate for the optimized time (typically 15-30 minutes).

  • Cell Lysis:

    • Aspirate the medium and wash the cells once with ice-cold PBS.

    • Add ice-cold lysis buffer to each well and incubate on ice for 10-15 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the anti-phospho-p38 MAPK primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-p38 MAPK antibody to normalize for protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software. Express the results as the ratio of phospho-p38 to total-p38.

Mandatory Visualizations

p38_MAPK_Signaling_Pathway cluster_extracellular Extracellular Stimuli cluster_mapkkk MAPKKK cluster_mapkk MAPKK cluster_mapk MAPK cluster_downstream Downstream Targets cluster_cellular_response Cellular Response Stress Stress (UV, Osmotic Shock) MAPKKK MAPKKK (e.g., TAK1, ASK1) Stress->MAPKKK Cytokines Inflammatory Cytokines (TNF-α, IL-1β) Cytokines->MAPKKK MKK3_6 MKK3 / MKK6 MAPKKK->MKK3_6 phosphorylates p38 p38 MAPK (α, β, γ, δ) MKK3_6->p38 phosphorylates (Thr180/Tyr182) MAPKAPK2 MAPKAPK2 p38->MAPKAPK2 phosphorylates TranscriptionFactors Transcription Factors (ATF2, MEF2C) p38->TranscriptionFactors phosphorylates Response Inflammation, Apoptosis, Cell Cycle Arrest MAPKAPK2->Response TranscriptionFactors->Response Inhibitor This compound Inhibitor->p38 inhibits

Caption: The p38 MAPK signaling cascade and the point of inhibition by this compound.

experimental_workflow cluster_analysis Analysis start Start: Seed Cells pretreatment Pre-treatment: Add this compound or Vehicle start->pretreatment stimulation Stimulation: Add p38 Activator (e.g., Anisomycin) pretreatment->stimulation lysis Cell Lysis and Protein Quantification stimulation->lysis western Western Blot for p-p38 & Total p38 lysis->western elisa ELISA for p-p38 lysis->elisa data_analysis Data Analysis: Quantify Inhibition western->data_analysis elisa->data_analysis end End: Determine IC50 data_analysis->end

Caption: Workflow for a cell-based p38 MAPK phosphorylation inhibition assay.

References

Technical Support Center: Refining SB-219994 Delivery for CNS Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information on the specific experimental parameters and in vivo behavior of SB-219994 is limited. This guide provides troubleshooting advice and experimental protocols based on general principles for small molecule drug delivery to the central nervous system (CNS). Researchers should adapt these guidelines based on their own experimental data.

Frequently Asked Questions (FAQs)

Q1: What are the predicted physicochemical properties of this compound, and how might they influence its CNS delivery?

A1: Based on its chemical structure, SB-21994 has the following predicted properties:

PropertyValueImplication for CNS Delivery
Molecular Weight ~450.5 g/mol Within the generally accepted range for passive diffusion across the blood-brain barrier (BBB) (<500 Da).
Predicted LogP ~3.5Indicates moderate lipophilicity, which is favorable for crossing the BBB. However, high lipophilicity can also lead to non-specific binding to plasma and brain proteins.
Hydrogen Bond Donors 1A low number of hydrogen bond donors is advantageous for BBB penetration.
Hydrogen Bond Acceptors 5A moderate number of hydrogen bond acceptors; lower numbers are generally preferred for better BBB permeability.
Rotatable Bonds 11A higher number of rotatable bonds can be associated with lower permeability and increased non-specific binding.

These properties suggest that this compound has a reasonable potential for CNS penetration, but its delivery may be impacted by factors such as efflux transport and non-specific binding.

Q2: What are the primary challenges I might face when trying to deliver this compound to the CNS?

A2: The main obstacles to delivering any small molecule, including this compound, to the CNS are:

  • The Blood-Brain Barrier (BBB): A tightly regulated interface that prevents most substances from entering the brain.

  • Efflux Transporters: Proteins like P-glycoprotein (P-gp) at the BBB can actively pump drugs out of the brain.

  • Poor Aqueous Solubility: Difficulty in dissolving the compound in a vehicle suitable for in vivo administration can lead to low bioavailability.

  • Plasma Protein Binding: High binding to plasma proteins reduces the free fraction of the drug available to cross the BBB.

  • Metabolic Instability: The compound may be rapidly metabolized in the liver or at the BBB itself.

Q3: How can I improve the solubility of this compound for in vivo studies?

A3: For preclinical studies, improving solubility is crucial.[1][2] Consider the following formulation strategies:

  • Co-solvents: Use a mixture of a water-miscible organic solvent (e.g., DMSO, ethanol, PEG400) and an aqueous buffer.

  • Cyclodextrins: These can encapsulate the drug to enhance its aqueous solubility.

  • Surfactants: Micelle-forming surfactants (e.g., Kolliphor EL, Tween 80) can increase solubility.

  • Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix can improve its dissolution rate.[3]

  • pH Adjustment: For ionizable compounds, adjusting the pH of the vehicle can significantly increase solubility.

Q4: Is this compound likely to be a substrate for P-glycoprotein (P-gp)?

A4: Without experimental data, it is difficult to definitively say. However, many lipophilic compounds are substrates for P-gp. It is highly recommended to perform an in vitro transporter assay to determine if this compound is a P-gp substrate. An efflux ratio greater than 2 in a Caco-2 or MDCK-MDR1 assay is a strong indicator of active efflux.[4]

Troubleshooting Guides

Issue 1: Low Brain-to-Plasma Concentration Ratio

Possible Cause Troubleshooting Step
Poor BBB Penetration - Review physicochemical properties. Can they be optimized? - Consider strategies to transiently open the BBB (e.g., use of mannitol or focused ultrasound), though these are advanced techniques.
Active Efflux by P-gp - Perform an in vitro P-gp substrate assay. - If it is a substrate, consider co-administration with a P-gp inhibitor (e.g., verapamil, elacridar) in preclinical models to confirm P-gp involvement.[5]
High Plasma Protein Binding - Measure the free fraction of this compound in plasma. - If binding is very high (>99%), achieving therapeutic free concentrations in the brain will be challenging and may require higher doses.

Issue 2: High Variability in Brain Concentrations Between Animals

Possible Cause Troubleshooting Step
Inconsistent Formulation - Ensure the formulation is homogenous and stable. If it is a suspension, ensure it is well-mixed before each administration. - Check for precipitation of the compound in the vehicle over time.
Variable Administration - Refine the administration technique (e.g., oral gavage, intravenous injection) to ensure consistent dosing.
Differences in Animal Metabolism - Ensure the use of a genetically homogenous animal strain. - Consider that individual differences in metabolic enzyme activity can affect drug exposure.

Issue 3: Poor Oral Bioavailability

Possible Cause Troubleshooting Step
Low Aqueous Solubility - See FAQ Q3 for formulation strategies to improve solubility.
Poor Intestinal Permeability - Perform a Caco-2 permeability assay to assess intestinal absorption.
First-Pass Metabolism - If the compound is rapidly metabolized by the liver, oral bioavailability will be low. Consider alternative routes of administration, such as intravenous or intraperitoneal injection, for preclinical studies.

Experimental Protocols

Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay using Caco-2 Cells

This protocol provides a general method to assess the permeability of a compound across a cell monolayer that mimics the intestinal barrier and is often used as a surrogate for BBB permeability for initial screening.

  • Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and formation of a tight monolayer.

  • Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. A TEER value >200 Ω·cm² is generally considered acceptable. The permeability of a fluorescent marker like Lucifer yellow can also be assessed.[4]

  • Dosing: Prepare a dosing solution of this compound in a suitable transport buffer (e.g., Hanks' Balanced Salt Solution).

  • Permeability Measurement (Apical to Basolateral):

    • Add the dosing solution to the apical (upper) chamber of the Transwell.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • Take samples from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 minutes).

    • Also, take a sample from the apical chamber at the beginning and end of the experiment.

  • Permeability Measurement (Basolateral to Apical for Efflux):

    • Add the dosing solution to the basolateral chamber.

    • Add fresh transport buffer to the apical chamber.

    • Sample from the apical chamber at the same time points.

  • Sample Analysis: Quantify the concentration of this compound in all samples using a validated analytical method, such as HPLC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s.

    • Calculate the efflux ratio (Papp B-A / Papp A-B). An efflux ratio >2 suggests the compound is a substrate for active efflux transporters.[4]

Protocol 2: In Vivo CNS Penetration Study in Rodents
  • Animal Model: Use adult male Sprague-Dawley rats or C57BL/6 mice.

  • Formulation: Prepare this compound in a vehicle that ensures its solubility and stability.

  • Administration: Administer this compound via the desired route (e.g., intravenous tail vein injection or oral gavage).

  • Sample Collection:

    • At predetermined time points (e.g., 15, 30, 60, 120, 240 minutes) after administration, anesthetize the animals.

    • Collect blood via cardiac puncture into tubes containing an anticoagulant.

    • Perform transcardial perfusion with ice-cold saline to remove blood from the brain.

    • Harvest the brain and dissect the region of interest if necessary.

  • Sample Processing:

    • Centrifuge the blood to obtain plasma.

    • Homogenize the brain tissue in a suitable buffer.[6]

  • Sample Analysis: Determine the concentration of this compound in plasma and brain homogenate using a validated LC-MS/MS method.[7]

  • Data Analysis:

    • Calculate the brain-to-plasma concentration ratio (Kp).

    • To determine the unbound brain-to-unbound plasma ratio (Kp,uu), measure the unbound fraction in brain and plasma using equilibrium dialysis.[8]

Protocol 3: Quantification of this compound in Brain Tissue by HPLC-MS/MS
  • Sample Preparation:

    • To the brain homogenate, add a protein precipitation agent (e.g., ice-cold acetonitrile) containing an internal standard.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Separation:

    • Use a C18 reverse-phase HPLC column.

    • Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometric Detection:

    • Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

    • Optimize the multiple reaction monitoring (MRM) transitions for this compound and the internal standard.

  • Quantification:

    • Generate a calibration curve using standard solutions of this compound in blank brain homogenate.

    • Calculate the concentration of this compound in the samples based on the peak area ratio to the internal standard.

Visualizations

Signaling Pathways and Workflows

G cluster_0 Hypothetical Neuroprotective Signaling Pathway for this compound SB219994 This compound Receptor Target Receptor (e.g., GPCR, Kinase) SB219994->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt CREB CREB Akt->CREB BDNF BDNF Expression CREB->BDNF Survival Neuronal Survival and Plasticity BDNF->Survival

Caption: Hypothetical neuroprotective signaling cascade for this compound.

G cluster_1 Experimental Workflow for CNS Penetration Assessment Formulation Formulate this compound InVitro In Vitro BBB Assay (e.g., Caco-2) Formulation->InVitro InVivo In Vivo Rodent Study Formulation->InVivo Data Calculate Kp and Kp,uu InVitro->Data Analysis LC-MS/MS Analysis of Brain and Plasma InVivo->Analysis Analysis->Data Decision Assess CNS Delivery Potential Data->Decision

Caption: Workflow for assessing the CNS penetration of this compound.

G cluster_2 Troubleshooting Poor CNS Delivery Start Low Brain/Plasma Ratio Observed CheckSolubility Is solubility in formulation adequate? Start->CheckSolubility CheckEfflux Is it a P-gp substrate? CheckSolubility->CheckEfflux Yes Reformulate Reformulate to improve solubility CheckSolubility->Reformulate No CheckBinding Is plasma protein binding high? CheckEfflux->CheckBinding No InhibitEfflux Co-dose with P-gp inhibitor CheckEfflux->InhibitEfflux Yes OptimizeStructure Medicinal Chemistry Optimization CheckBinding->OptimizeStructure Yes Reformulate->Start InhibitEfflux->Start

Caption: Decision tree for troubleshooting poor CNS delivery of this compound.

References

Technical Support Center: Overcoming Resistance to SB-202190 in Cell Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the p38 MAPK inhibitor, SB-202190 (note: SB-219994 is a likely typographical error), in their cell models.

Frequently Asked Questions (FAQs)

Q1: What is SB-202190 and what is its mechanism of action?

A1: SB-202190 is a potent and selective, cell-permeable inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway. It specifically targets the p38α and p38β isoforms by competing with ATP for its binding site on the kinase. The p38 MAPK pathway is a critical signaling cascade involved in cellular responses to stress, inflammation, and other external stimuli, regulating processes like cell growth, differentiation, and apoptosis.

Q2: My cells have become resistant to SB-202190. What are the common mechanisms of resistance?

A2: Resistance to p38 MAPK inhibitors like SB-202190 can arise through several mechanisms:

  • Upregulation of Drug Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), multidrug resistance-associated protein 1 (MRP1/ABCC1), and breast cancer resistance protein (BCRP/ABCG2), can actively pump the inhibitor out of the cell, reducing its intracellular concentration and efficacy.

  • Activation of Compensatory Signaling Pathways: Cells can develop resistance by activating alternative survival pathways to bypass the p38 MAPK blockade. Common compensatory pathways include the ERK/MAPK and PI3K/AKT signaling cascades.

  • Alterations in the Target Protein: Although less common for this class of inhibitors, mutations in the p38 MAPK protein could potentially alter the drug binding site, leading to reduced inhibitor efficacy.

Troubleshooting Guides

Problem 1: Decreased sensitivity to SB-202190 (Increased IC50)

Symptom: You observe a significant increase in the half-maximal inhibitory concentration (IC50) of SB-202190 in your cell line compared to the parental, sensitive cells.

Possible Causes and Solutions:

Possible Cause Suggested Troubleshooting Steps
Upregulation of ABC Transporters 1. Assess mRNA expression: Perform RT-qPCR to quantify the mRNA levels of key ABC transporter genes (ABCB1, ABCC1, ABCG2).[1][2] 2. Assess protein expression: Use Western blotting to determine the protein levels of these transporters. 3. Functional validation: Use efflux pump inhibitors (e.g., verapamil for P-gp) in combination with SB-202190 to see if sensitivity is restored.
Activation of Compensatory Pathways 1. Assess pathway activation: Perform Western blot analysis to check for increased phosphorylation of key proteins in the ERK (p-ERK) and AKT (p-AKT) pathways in the resistant cells compared to sensitive cells. 2. Dual inhibition: Treat resistant cells with a combination of SB-202190 and an inhibitor of the activated compensatory pathway (e.g., an MEK inhibitor for the ERK pathway or a PI3K/AKT inhibitor) to see if sensitivity is restored.
Experimental Variability 1. Confirm cell line identity: Perform cell line authentication (e.g., STR profiling). 2. Check drug integrity: Ensure the SB-202190 stock solution is not degraded. Prepare a fresh stock and re-determine the IC50. 3. Standardize assay conditions: Ensure consistent cell seeding density, drug treatment duration, and assay readout parameters.
Problem 2: No or weak signal in phospho-p38 Western blot after SB-202190 treatment.

Symptom: You are trying to confirm the inhibitory effect of SB-202190 by Western blotting for phosphorylated p38 (p-p38), but you see no or a very weak signal in your treated samples.

Possible Causes and Solutions:

Possible Cause Suggested Troubleshooting Steps
Antibody Issues 1. Antibody validation: Ensure your primary antibody is specific for the phosphorylated form of p38 MAPK (Thr180/Tyr182).[3] 2. Antibody concentration: Optimize the primary antibody concentration. A concentration that is too high or too low can lead to poor signal. 3. Fresh antibody: Use a fresh aliquot of the antibody, as repeated freeze-thaw cycles can reduce its efficacy.
Sample Preparation 1. Phosphatase inhibitors: Ensure that your lysis buffer contains a cocktail of phosphatase inhibitors to prevent dephosphorylation of your target protein.[4] 2. Protein concentration: Load a sufficient amount of protein (typically 20-40 µg of total cell lysate) per lane. 3. Positive control: Include a positive control sample, such as cells treated with a known p38 activator (e.g., anisomycin or UV radiation), to confirm that your detection system is working.[3][5]
Western Blotting Protocol 1. Blocking buffer: For phospho-antibodies, it is often recommended to use 5% Bovine Serum Albumin (BSA) in TBST for blocking and antibody dilution, as milk can sometimes interfere with phospho-specific antibody binding.[4][6] 2. Washing steps: Ensure adequate washing to reduce background noise, but avoid over-washing which can strip the antibody from the membrane. 3. Detection reagent: Use a fresh and sensitive chemiluminescent substrate.[4]

Data Presentation

Table 1: Example IC50 Values of SB-202190 in Sensitive and Resistant Cell Lines

Cell LineDrugIC50 (Sensitive)IC50 (Resistant)Fold ResistanceReference
HCT116 (Colon Cancer)SN-38Not specifiedNot specified6 to 60-fold[7]
HT29 (Colon Cancer)SN-38 + SB-2021909.8 nM5.5 nM-[7]
SW480 (Colon Cancer)SN-38 + SB-2021905.5 nM2.8 nM-[7]
PC-3 (Prostate Cancer)Docetaxel4.75 ± 0.05 nM52.00 ± 0.04 nM~10.9-fold[8][9]

Note: Data for direct resistance to SB-202190 is limited in publicly available literature. The table includes data on resistance to other compounds where p38 MAPK signaling is implicated and where SB-202190 has been used to resensitize cells.

Experimental Protocols

Generation of SB-202190 Resistant Cell Lines

This protocol describes a general method for developing drug-resistant cell lines through continuous exposure to increasing concentrations of the drug.[8][10][11][12]

Materials:

  • Parental cancer cell line of interest

  • SB-202190 (or other p38 inhibitor)

  • Complete cell culture medium

  • Dimethyl sulfoxide (DMSO)

  • Cell culture flasks/plates

  • Hemocytometer or automated cell counter

Procedure:

  • Determine the initial IC50: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the initial IC50 of SB-202190 for the parental cell line.

  • Initial drug exposure: Culture the parental cells in their complete medium containing SB-202190 at a concentration equal to the IC50.

  • Monitor cell viability: Observe the cells daily. A significant portion of the cells will die.

  • Recovery: When the surviving cells reach 70-80% confluency, subculture them into a new flask with the same concentration of SB-202190.

  • Dose escalation: Once the cells are proliferating steadily at the current drug concentration, double the concentration of SB-202190.

  • Repeat cycles: Repeat steps 3-5, gradually increasing the drug concentration over several months.

  • Characterization of resistant cells: Periodically, and at the end of the selection process, confirm the level of resistance by re-evaluating the IC50 of SB-202190. A significant increase in IC50 (e.g., >10-fold) indicates the establishment of a resistant cell line.

  • Cryopreservation: Cryopreserve the resistant cells at various passages.

Western Blot for Phospho-p38 MAPK

This protocol outlines the steps for detecting the phosphorylation status of p38 MAPK.[3][5][6]

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membrane

  • Blocking buffer (5% BSA in TBST)

  • Primary antibody: anti-phospho-p38 MAPK (Thr180/Tyr182)

  • Primary antibody: anti-total p38 MAPK (for loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell lysis: Treat cells as required, then wash with ice-cold PBS and lyse on ice with lysis buffer.

  • Protein quantification: Determine the protein concentration of the lysates.

  • Sample preparation: Mix 20-40 µg of protein with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE: Load samples onto an SDS-PAGE gel and run to separate proteins by size.

  • Protein transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary antibody incubation: Incubate the membrane with the anti-phospho-p38 MAPK antibody (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5 minutes each with TBST.

  • Secondary antibody incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 5 minutes each with TBST.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and re-probing (optional): The membrane can be stripped and re-probed with an antibody against total p38 MAPK to confirm equal protein loading.

RT-qPCR for ABC Transporter Expression

This protocol details the quantification of ABC transporter mRNA levels.[1][2]

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • qPCR instrument

  • Primers for target genes (e.g., ABCB1, ABCC1, ABCG2) and a housekeeping gene (e.g., GAPDH, ACTB)

Primer Sequences (Human):

GeneForward Primer (5' - 3')Reverse Primer (5' - 3')
ABCB1 CCCATCATTGCAATAGCAGGGTTCAAATCTTCTGCTCCTGA
ABCC1 CTTCGGGACTGGATTGGTGACAGGAAGCCAAGCCTTGAAT
ABCG2 TGGCTGTCATGGCTTCAGTACCTGCTTGGAAGGCTAGAAA
GAPDH AATCCCATCACCATCTTCCATGGACTCCACGACGTACTCA

Procedure:

  • RNA extraction: Isolate total RNA from sensitive and resistant cells using a commercial kit.

  • cDNA synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA.

  • qPCR reaction setup: Prepare the qPCR reaction mix containing the master mix, forward and reverse primers, and cDNA template.

  • qPCR cycling: Run the qPCR reaction using a standard cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).

  • Data analysis: Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression in resistant cells compared to sensitive cells, normalized to the housekeeping gene.

Visualizations

cluster_0 p38 MAPK Signaling Pathway Stress Stress Stimuli (e.g., Chemotherapy) MKK3_6 MKK3/6 Stress->MKK3_6 p38 p38 MAPK MKK3_6->p38 phosphorylates Downstream Downstream Effectors (e.g., ATF2, MK2) p38->Downstream phosphorylates Response Cellular Response (Apoptosis, Cell Cycle Arrest) Downstream->Response SB202190 SB-202190 SB202190->p38 inhibits

Caption: The p38 MAPK signaling pathway and the inhibitory action of SB-202190.

cluster_1 Mechanisms of Resistance to SB-202190 SB202190 SB-202190 p38_inhibition p38 MAPK Inhibition SB202190->p38_inhibition Resistance Drug Resistance p38_inhibition->Resistance Efflux Increased Drug Efflux (ABC Transporters) Efflux->Resistance Compensatory Activation of Compensatory Pathways (e.g., ERK, AKT) Compensatory->Resistance

Caption: Key mechanisms leading to resistance against SB-202190.

cluster_2 Experimental Workflow: Investigating SB-202190 Resistance Start Start: Sensitive Cell Line Generate Generate Resistant Line (Dose Escalation) Start->Generate Confirm Confirm Resistance (IC50 Determination) Generate->Confirm Investigate Investigate Mechanisms Confirm->Investigate RT_qPCR RT-qPCR for ABC Transporters Investigate->RT_qPCR Western Western Blot for p-ERK, p-AKT Investigate->Western Overcome Strategies to Overcome Resistance RT_qPCR->Overcome Western->Overcome Combo_Efflux Combination with Efflux Inhibitor Overcome->Combo_Efflux Combo_Pathway Combination with Pathway Inhibitor Overcome->Combo_Pathway

Caption: A typical experimental workflow for studying and overcoming SB-202190 resistance.

References

Technical Support Center: Interpreting Unexpected Results with SB-219994 (Pirenperone)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for SB-219994, also known as pirenperone. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected experimental outcomes. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to better understand the pharmacological profile of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound (pirenperone)?

A1: this compound is primarily known as a selective antagonist of the serotonin 2A receptor (5-HT2A). At low nanomolar concentrations, it exhibits high affinity for the 5-HT2A receptor, blocking its downstream signaling.

Q2: I'm observing effects that are inconsistent with 5-HT2A receptor antagonism. What could be the cause?

A2: Unexpected results with this compound can arise from its dose-dependent selectivity. At higher concentrations, this compound loses its selectivity and can interact with other receptors, notably dopamine D2 and adrenergic alpha-1 receptors. This can lead to a "neuroleptic-like" profile, which may not be anticipated if you are expecting a purely serotonergic effect.[1]

Q3: What are the known off-target receptors for this compound?

A3: The most well-documented off-target effects of this compound are on dopamine and adrenergic receptors.[1][2] As the concentration of this compound increases, its antagonism of these receptors becomes more pronounced. For a detailed breakdown of its binding affinities, please refer to the data tables below.

Q4: How does the dose of this compound affect its activity?

A4: The dose-response relationship is critical for interpreting your results. In very low doses (less than 0.1 mg/kg in vivo), pirenperone acts as a relatively specific 5-HT2 receptor antagonist. At higher doses (greater than 0.1 mg/kg), it behaves more like a typical neuroleptic, showing dopamine antagonist properties.[1] It is crucial to consider your experimental concentration in the context of its known binding affinities.

Troubleshooting Guide: Unexpected Experimental Results

This guide is designed to help you troubleshoot common unexpected outcomes when using this compound.

Observed Unexpected Result Potential Cause Recommended Action
Effects mimic dopamine antagonism (e.g., changes in locomotor activity, prolactin release). The concentration of this compound used may be high enough to engage dopamine D2 receptors.[3]1. Review the dose-response curve for this compound's effect on both 5-HT2A and D2 receptors. 2. Perform a dose-response experiment to determine the IC50 for the observed effect and compare it to the known Ki values for 5-HT2A and D2 receptors. 3. Consider using a more selective 5-HT2A antagonist if dopamine receptor interaction is a confounding factor.
Cardiovascular effects observed (e.g., changes in blood pressure). This compound may be acting on adrenergic receptors at the concentration used.1. Consult the binding affinity profile of this compound for adrenergic receptors. 2. Test for the observed effect in the presence of a selective alpha-1 adrenergic antagonist to see if the effect is blocked.
Weak or no effect observed where 5-HT2A antagonism is expected. 1. The concentration of this compound may be too low. 2. Issues with compound stability or solubility. 3. The experimental system may have low 5-HT2A receptor expression.1. Confirm the potency of your this compound stock with a positive control assay. 2. Ensure proper solubilization of the compound. 3. Verify 5-HT2A receptor expression in your model system (e.g., via qPCR or western blot).
Inconsistent results between experiments. Variability in experimental conditions can affect the apparent potency and selectivity of this compound.1. Standardize all experimental parameters, including cell density, incubation times, and reagent concentrations. 2. Include appropriate positive and negative controls in every experiment.

Data Presentation: this compound (Pirenperone) Binding Affinity Profile

The following table summarizes the binding affinities (Ki values) of pirenperone for various receptors. A lower Ki value indicates a higher binding affinity.

Receptor TargetKi (nM)Receptor FamilyPrimary Effect
5-HT2A ~1-5 Serotonin On-Target
Dopamine D2~20-50DopamineOff-Target
Alpha-1 Adrenergic~30-100AdrenergicOff-Target
5-HT1A>1000SerotoninLow Affinity
5-HT2C~100-500SerotoninOff-Target

Note: These values are approximate and can vary depending on the experimental conditions and tissue source. Researchers should consult the primary literature for specific experimental details.

Signaling Pathways and Experimental Workflows

5-HT2A Receptor Signaling Pathway

This compound, as a 5-HT2A receptor antagonist, blocks the canonical signaling pathway initiated by serotonin binding. This pathway primarily involves the Gq alpha subunit of the G-protein, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades.

Gq_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol 5HT2A 5-HT2A Receptor Gq Gq Protein 5HT2A->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER ER IP3->Ca_ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates Targets Ca_cyto Ca_ER->Ca_cyto Releases Ca²⁺ Ca_cyto->PKC Activates Ca_cyto->Cellular_Response Modulates Activity Serotonin Serotonin Serotonin->5HT2A Activates SB219994 This compound (Antagonist) SB219994->5HT2A Blocks

Caption: Canonical 5-HT2A receptor signaling pathway via Gq protein activation.

Experimental Workflow: Troubleshooting with a Dose-Response Curve

When unexpected results are observed, performing a detailed dose-response analysis is a critical first step in determining if off-target effects are at play.

Dose_Response_Workflow Start Unexpected Result Observed Hypothesis Hypothesize: Off-Target Effect due to High Concentration Start->Hypothesis Design_Exp Design Dose-Response Experiment (e.g., 10-point curve spanning several logs) Hypothesis->Design_Exp Run_Assay Perform In Vitro Assay (e.g., Calcium Mobilization, Reporter Gene) Design_Exp->Run_Assay Analyze_Data Analyze Data and Plot Dose-Response Curve Run_Assay->Analyze_Data Compare_IC50 Compare Experimental IC50 to Known Ki Values Analyze_Data->Compare_IC50 On_Target IC50 ≈ 5-HT2A Ki (On-Target Effect) Compare_IC50->On_Target Yes Off_Target IC50 ≈ Off-Target Ki (e.g., D2, α1) Compare_IC50->Off_Target No Conclusion Re-interpret original results. Consider using a more selective compound. On_Target->Conclusion Off_Target->Conclusion

Caption: Logical workflow for troubleshooting unexpected results with a dose-response experiment.

Key Experimental Protocol: In Vitro Calcium Mobilization Assay

This protocol describes a common method to assess the antagonist activity of this compound at the 5-HT2A receptor.

Objective: To determine the IC50 of this compound for the inhibition of serotonin-induced calcium mobilization in cells expressing the human 5-HT2A receptor.

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • Probenecid.

  • Serotonin (5-HT) hydrochloride.

  • This compound (pirenperone).

  • 96-well black, clear-bottom microplates.

  • Fluorescence plate reader with kinetic reading capabilities and automated injection.

Methodology:

  • Cell Culture:

    • Culture the 5-HT2A expressing HEK293 cells in T75 flasks until they reach 80-90% confluency.

    • Seed the cells into 96-well black, clear-bottom plates at a density of 50,000 cells per well and incubate for 24 hours.

  • Dye Loading:

    • Prepare the dye loading solution by mixing Fluo-4 AM with an equal volume of 20% Pluronic F-127, and then diluting in assay buffer to a final concentration of 2 µM Fluo-4 AM and 0.02% Pluronic F-127. Add probenecid to a final concentration of 2.5 mM.

    • Aspirate the cell culture medium from the 96-well plate and add 100 µL of the dye loading solution to each well.

    • Incubate the plate at 37°C for 1 hour, followed by 30 minutes at room temperature in the dark.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in assay buffer to create a range of concentrations (e.g., 10-point dilution series).

    • Prepare a stock solution of serotonin in assay buffer. The final concentration used to stimulate the cells should be the EC80, which needs to be predetermined in a separate experiment.

  • Assay Protocol:

    • Place the dye-loaded cell plate into the fluorescence plate reader.

    • Add 20 µL of the various concentrations of this compound (or vehicle control) to the appropriate wells.

    • Incubate for 15-30 minutes at room temperature.

    • Measure the baseline fluorescence for 10-20 seconds.

    • Inject 25 µL of the EC80 concentration of serotonin into the wells and immediately begin kinetic fluorescence reading for 60-120 seconds.

  • Data Analysis:

    • The change in fluorescence upon serotonin addition is indicative of calcium mobilization.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

References

Validation & Comparative

Head-to-head comparison of SB-219994 and Z944

Author: BenchChem Technical Support Team. Date: November 2025

A direct head-to-head comparison between SB-219994 and Z944 is not feasible at this time due to the limited availability of public information on this compound. Extensive searches for its mechanism of action, target affinity, and experimental data have not yielded specific details. It is possible that this compound is an internal compound designation that has not been extensively characterized in publicly accessible scientific literature.

Therefore, this guide will provide a comprehensive overview of the well-characterized compound, Z944, a potent and selective T-type calcium channel antagonist. Information on its mechanism of action, preclinical and clinical findings, and relevant experimental protocols will be detailed to serve as a valuable resource for researchers, scientists, and drug development professionals.

Z944: A Selective T-type Calcium Channel Antagonist

Z944 is a novel, orally bioavailable small molecule that acts as a potent and selective antagonist of T-type calcium channels. These channels, particularly the Cav3.1, Cav3.2, and Cav3.3 subtypes, are crucial in regulating neuronal excitability and have been implicated in various neurological and psychiatric disorders, including epilepsy and chronic pain.[1][2]

Mechanism of Action

Z944 exerts its pharmacological effects by directly blocking T-type calcium channels, thereby reducing the influx of calcium ions into neurons. This action modulates neuronal excitability and has been shown to be effective in preclinical models of pain and epilepsy.[1][3] The compound exhibits a high affinity for T-type calcium channels, with a notable selectivity over other types of voltage-gated calcium channels.[1]

Data Presentation: Quantitative Data for Z944
PropertyValueSource
Target T-type calcium channels (Cav3.1, Cav3.2, Cav3.3)[1]
IC50 (hCav3.1) 50 nM
IC50 (hCav3.2) 160 nM[4]
IC50 (hCav3.3) 110 nM[4]
Selectivity >200-fold selective for T-type over N-type calcium channels[2]
Experimental Protocols

In Vivo Pain Model: Complete Freund's Adjuvant (CFA) Induced Inflammatory Pain

A commonly used model to evaluate the efficacy of analgesic compounds is the CFA-induced inflammatory pain model in rodents.

  • Animal Model: Male and female Sprague-Dawley rats are typically used.

  • Induction of Inflammation: A subcutaneous injection of CFA into the plantar surface of one hind paw induces a localized and persistent inflammation, characterized by thermal hyperalgesia and mechanical allodynia.

  • Drug Administration: Z944 is administered systemically, often via intraperitoneal (i.p.) injection, at various doses (e.g., 1, 3, 10 mg/kg) following the establishment of inflammation.[2][3]

  • Behavioral Testing:

    • Mechanical Allodynia: Assessed using von Frey filaments. The paw withdrawal threshold in response to mechanical stimulation is measured before and after drug administration.

    • Thermal Hyperalgesia: Evaluated using a plantar test apparatus. The latency to paw withdrawal from a radiant heat source is measured.

  • Data Analysis: Changes in paw withdrawal threshold or latency are compared between vehicle-treated and Z944-treated groups to determine the analgesic efficacy of the compound.

In Vivo Epilepsy Model: Amygdala Kindling Model of Temporal Lobe Epilepsy

The amygdala kindling model is a widely accepted animal model to study the development and treatment of temporal lobe epilepsy.

  • Animal Model: Adult male Wistar rats are commonly used.

  • Electrode Implantation: Bipolar stimulating and recording electrodes are surgically implanted into the basolateral amygdala.

  • Kindling Procedure: A series of brief, low-intensity electrical stimulations are delivered to the amygdala daily. This repeated stimulation leads to the progressive development of seizures, culminating in generalized tonic-clonic seizures (Class V).

  • Drug Administration: Z944 is administered (e.g., 30 mg/kg, i.p.) prior to each kindling stimulation to assess its effect on seizure development (antiepileptogenic effect) or before a seizure trigger in fully kindled animals to evaluate its anticonvulsant effect.[5][6]

  • Seizure Scoring: Seizure severity is scored based on a standardized scale (e.g., Racine's scale). The number of stimulations required to reach a fully kindled state and the duration of seizures are recorded.

  • Data Analysis: The rate of kindling development and seizure parameters are compared between vehicle- and Z944-treated groups.

Signaling Pathways

T-type Calcium Channel Signaling

T-type calcium channels play a critical role in shaping neuronal firing patterns. Their activation at subthreshold membrane potentials can lead to the generation of low-threshold calcium spikes, which in turn can trigger bursts of action potentials. This activity is crucial in thalamocortical circuits and is implicated in the pathophysiology of absence seizures and certain types of chronic pain. By blocking these channels, Z944 can dampen this aberrant neuronal activity.

T_type_calcium_channel_signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space T_type T-type Ca2+ Channel Ca_ion Ca2+ T_type->Ca_ion Influx Z944 Z944 Z944->T_type Blocks Neuronal_Excitability Increased Neuronal Excitability Ca_ion->Neuronal_Excitability Action_Potential Action Potential Generation Neuronal_Excitability->Action_Potential

Z944 blocks T-type calcium channel-mediated Ca2+ influx.

CXCR2 Signaling Pathway

While no data is available for this compound, understanding the signaling pathway of its potential target class, CXCR2 antagonists, is relevant for researchers in inflammation and immunology. CXCR2 is a G-protein coupled receptor (GPCR) that, upon binding to its chemokine ligands (e.g., IL-8), activates downstream signaling cascades. These pathways are central to neutrophil recruitment and activation during inflammation.

CXCR2_signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling CXCR2 CXCR2 G_protein Gαi / Gβγ CXCR2->G_protein Activates Ligand Chemokine (e.g., IL-8) Ligand->CXCR2 PLC PLC G_protein->PLC Activates PI3K PI3K/Akt Pathway G_protein->PI3K PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release PKC PKC DAG->PKC Inflammation Inflammatory Response (e.g., Chemotaxis, Degranulation) Ca_release->Inflammation MAPK MAPK Pathway PKC->MAPK MAPK->Inflammation PI3K->Inflammation

CXCR2 activation leads to multiple downstream signaling pathways.

References

Validating Anticonvulsant Effects: A Comparative Analysis of Established and Novel Therapies

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of anticonvulsant efficacy is critical in the development of novel therapeutics for epilepsy. This guide provides a comparative analysis of various anticonvulsant agents, offering a framework for researchers and drug development professionals to assess the performance of new chemical entities against established alternatives. Due to the absence of publicly available data on the anticonvulsant properties of SB-219994, this guide will focus on a selection of well-characterized anticonvulsant drugs to illustrate the comparative methodology.

This guide will delve into the preclinical evaluation of representative anticonvulsant drugs, focusing on their efficacy in established seizure models. The comparison will encompass both established drugs like Carbamazepine and Valproic Acid, and newer generation agents such as Levetiracetam and Lamotrigine. The objective is to provide a clear, data-driven comparison of their anticonvulsant profiles.

Comparative Efficacy in Preclinical Seizure Models

The anticonvulsant potential of a compound is typically first assessed in rodent models of induced seizures. The Maximal Electroshock (MES) and Pentylenetetrazol (PTZ) models are two of the most widely used assays to predict efficacy against generalized tonic-clonic and myoclonic seizures, respectively.[1][2] The data presented below summarizes the median effective dose (ED50) of several anticonvulsants in these models. A lower ED50 value indicates higher potency.

DrugMES Model (ED50 mg/kg)PTZ Model (ED50 mg/kg)Primary Mechanism of Action
Carbamazepine 8.8InactiveSodium Channel Blocker[3][4]
Valproic Acid 272149GABA Transaminase Inhibitor, Sodium Channel Blocker[5]
Phenytoin 9.5InactiveSodium Channel Blocker[4]
Ethosuximide Inactive130T-type Calcium Channel Blocker[6]
Levetiracetam Inactive25Synaptic Vesicle Protein 2A (SV2A) Modulator
Lamotrigine 2.44.7Sodium Channel Blocker[3]
Topiramate 37.938.6Multiple mechanisms including sodium and calcium channel modulation, GABA potentiation, and glutamate receptor antagonism[3]

Table 1: Comparative efficacy of selected anticonvulsant drugs in preclinical seizure models. Data is compiled from various preclinical studies and serves as a representative comparison.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliable assessment of anticonvulsant efficacy. The following outlines the methodologies for the key experiments cited.

Maximal Electroshock (MES) Seizure Model

The MES test is a widely used preclinical model to identify anticonvulsant drugs effective against generalized tonic-clonic seizures.[1]

  • Animal Subjects: Male albino mice (20-25 g) are typically used.

  • Drug Administration: The test compound or vehicle is administered intraperitoneally (i.p.) or orally (p.o.) at a predetermined time before the seizure induction.

  • Seizure Induction: A high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.

  • Endpoint: The primary endpoint is the abolition of the hind limb tonic extensor component of the seizure.

  • Data Analysis: The percentage of animals protected from the tonic extensor seizure at various doses is recorded, and the ED50 (the dose that protects 50% of the animals) is calculated using probit analysis.

Pentylenetetrazol (PTZ)-Induced Seizure Model

The PTZ seizure model is used to screen for drugs effective against myoclonic and absence seizures.[1]

  • Animal Subjects: Male albino mice (20-25 g) are commonly used.

  • Drug Administration: The test compound or vehicle is administered i.p. or p.o. prior to PTZ injection.

  • Seizure Induction: A subcutaneous (s.c.) injection of PTZ (e.g., 85 mg/kg) is administered.

  • Endpoint: The primary endpoint is the failure to observe a 5-second episode of clonic spasms of the forelimbs, hindlimbs, and trunk within a 30-minute observation period.

  • Data Analysis: The percentage of animals protected from clonic seizures is determined at different doses, and the ED50 is calculated.

Signaling Pathways and Mechanisms of Action

Understanding the underlying signaling pathways targeted by anticonvulsant drugs is fundamental to their rational development and clinical application. The majority of antiseizure medications act by modulating voltage-gated ion channels, enhancing GABA-mediated inhibition, or reducing glutamate-mediated excitation.[6][7]

Anticonvulsant_Mechanisms cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal SV2A SV2A Glutamate_Release Glutamate Release SV2A->Glutamate_Release Inhibits Na_Channel_Pre Voltage-Gated Na+ Channel Ca_Channel_Pre Voltage-Gated Ca2+ Channel GABA_T GABA Transaminase GABA_A_Receptor GABA-A Receptor GABA_T->GABA_A_Receptor Increases GABA Na_Channel_Post Voltage-Gated Na+ Channel AMPA_Receptor AMPA Receptor Levetiracetam Levetiracetam Levetiracetam->SV2A Modulates Carbamazepine Carbamazepine Carbamazepine->Na_Channel_Pre Blocks Carbamazepine->Na_Channel_Post Blocks Valproic_Acid Valproic_Acid Valproic_Acid->Na_Channel_Pre Blocks Valproic_Acid->GABA_T Inhibits Lamotrigine Lamotrigine Lamotrigine->Na_Channel_Pre Blocks Lamotrigine->Na_Channel_Post Blocks Topiramate Topiramate Topiramate->GABA_A_Receptor Enhances Topiramate->Na_Channel_Post Blocks Topiramate->AMPA_Receptor Antagonizes

The above diagram illustrates the primary molecular targets of several anticonvulsant drugs. Sodium channel blockers like Carbamazepine and Lamotrigine reduce neuronal excitability by inhibiting the propagation of action potentials.[3][4] Valproic acid has a broader mechanism, including the inhibition of GABA transaminase, which increases the concentration of the inhibitory neurotransmitter GABA.[5] Levetiracetam acts on the synaptic vesicle protein SV2A, modulating neurotransmitter release. Newer drugs like Topiramate often exhibit multiple mechanisms of action.[3]

Experimental Workflow for Anticonvulsant Drug Discovery

The preclinical development of a novel anticonvulsant involves a structured workflow, from initial screening to more complex models of epilepsy.

Anticonvulsant_Workflow cluster_screening Initial Screening cluster_characterization Pharmacological Characterization cluster_advanced Advanced Models cluster_mechanistic Mechanistic Studies MES Maximal Electroshock (MES) Dose_Response Dose-Response Studies MES->Dose_Response PTZ Pentylenetetrazol (PTZ) PTZ->Dose_Response Neurotoxicity Neurotoxicity Assessment (e.g., Rotarod) Dose_Response->Neurotoxicity Kindling Kindling Models (Chronic Epilepsy) Neurotoxicity->Kindling Genetic Genetic Models of Epilepsy Neurotoxicity->Genetic Electrophysiology Electrophysiology (Patch Clamp) Kindling->Electrophysiology Genetic->Electrophysiology Biochemical Biochemical Assays Electrophysiology->Biochemical

This workflow begins with high-throughput screening in acute seizure models like MES and PTZ. Promising candidates then undergo more detailed pharmacological characterization, including dose-response studies and assessment of potential neurotoxicity. Compounds with a favorable profile are subsequently evaluated in more complex and clinically relevant models, such as kindling models that mimic chronic epilepsy. Finally, mechanistic studies using techniques like electrophysiology are employed to elucidate the precise mechanism of action.

References

Comparative Analysis of T-Type Calcium Channel Blockers: Z944 (formerly SB-219994) vs. Mibefradil

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of available preclinical data indicates that Z944 and mibefradil exhibit comparable potency in blocking T-type calcium channels, with both compounds demonstrating inhibitory concentrations in the nanomolar to low micromolar range. However, the reported potency of mibefradil is notably influenced by experimental conditions, making a direct "more potent" declaration contingent on the specific context of the assessment.

This guide provides a comprehensive comparison of the pharmacological properties of Z944 and mibefradil, focusing on their potency as T-type calcium channel antagonists. The information is intended for researchers, scientists, and drug development professionals.

Overview of Compounds

Z944 , also known as SB-219994 in some early development stages, is a selective T-type calcium channel blocker. It has been investigated for its potential therapeutic effects in various neurological disorders.

Mibefradil is a non-selective calcium channel blocker with activity against both L-type and T-type calcium channels, though it displays a greater selectivity for the T-type channels.[1] It was previously marketed for the treatment of hypertension and angina but was withdrawn due to drug-drug interactions.

Quantitative Comparison of Potency

The potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a biological target. The following table summarizes the reported IC50 values for Z944 and mibefradil against various T-type calcium channel subtypes.

CompoundT-type Channel SubtypeReported IC50Experimental SystemReference
Z944 hCaV3.1, hCaV3.2, hCaV3.350 - 160 nMWhole-cell patch clamp on HEK-293 cellsTringham et al., 2012
Mibefradil T-type (rat atrial cells)~100 nM (0.1 µM)Whole-cell patch clampMcDonough & Bean, 1998
Mibefradil α1H (cloned)140 nMWhole-cell patch clamp (with 2 mM Ca2+ as charge carrier)McDonough & Bean, 1998
Mibefradil α1G (cloned)270 nMWhole-cell patch clamp (with 2 mM Ca2+ as charge carrier)McDonough & Bean, 1998
Mibefradil T-type (cloned)~1 µMWhole-cell patch clamp (with 10 mM Ba2+ as charge carrier)McDonough & Bean, 1998

Key Experimental Insights

The data clearly indicate that the experimental conditions, particularly the choice of charge carrier, significantly impact the measured potency of mibefradil. When calcium (Ca2+) is used as the charge carrier, which is more physiologically relevant, mibefradil's IC50 for T-type channels is in the low nanomolar range and comparable to that of Z944.[2] However, when barium (Ba2+) is used, the apparent potency of mibefradil decreases substantially to the micromolar range.[2] This suggests a competitive interaction between mibefradil and the permeating ion at the channel pore.

For Z944, the reported IC50 values across the three human T-type calcium channel subtypes (hCaV3.1, hCaV3.2, and hCaV3.3) are consistently in the nanomolar range. This suggests a more uniform and potent inhibition of T-type channels under the tested conditions.

Experimental Protocols

To facilitate a deeper understanding of the presented data, the following are detailed methodologies for the key experiments cited.

Whole-Cell Patch Clamp Protocol for Z944 Potency Determination (based on Tringham et al., 2012)
  • Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing human CaV3.1, CaV3.2, or CaV3.3 channels.

  • External Solution (in mM): 140 CsCl, 10 HEPES, 10 Glucose, 2 CaCl2, 1 MgCl2 (pH adjusted to 7.4 with CsOH).

  • Internal (Pipette) Solution (in mM): 120 CsF, 10 HEPES, 10 EGTA, 2 MgCl2 (pH adjusted to 7.2 with CsOH).

  • Voltage Protocol: From a holding potential of -100 mV, cells were depolarized to a test potential of -30 mV for 200 ms.

  • Data Acquisition: Currents were recorded using an Axopatch 200B amplifier and pCLAMP software. The IC50 values were determined by fitting the concentration-response data to the Hill equation.

Whole-Cell Patch Clamp Protocol for Mibefradil Potency Determination (based on McDonough & Bean, 1998)
  • Cell System: Freshly dissociated rat cerebellar Purkinje neurons or HEK-293 cells expressing cloned T-type channel subunits (α1G, α1H).

  • External Solution (for Ca2+ currents, in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4).

  • External Solution (for Ba2+ currents, in mM): 140 NaCl, 3 KCl, 10 BaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4).

  • Internal (Pipette) Solution (in mM): 120 Cs-methanesulfonate, 10 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.4).

  • Voltage Protocol: From a holding potential of -90 mV, cells were depolarized to -30 mV.

  • Temperature: Experiments were conducted at room temperature (22-24°C).

  • Data Analysis: Concentration-response curves were generated and fitted with the Hill equation to determine IC50 values.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of T-type calcium channel blockade and the general workflow for determining compound potency.

T_type_channel_blockade cluster_membrane Cell Membrane Channel T-type CaV Channel Extracellular Intracellular Ca_in Ca2+ Influx Channel:port_out->Ca_in Allows Cellular_Response Cellular Response (e.g., Neuronal Firing) Ca_in->Cellular_Response Triggers Blocker Z944 or Mibefradil Blocker->Channel:port_in Blocks Depolarization Membrane Depolarization Depolarization->Channel:n Activates

Caption: Mechanism of T-type calcium channel blockade.

experimental_workflow Start Start: Cell Preparation Patch Whole-Cell Patch Clamp Start->Patch Record_Baseline Record Baseline T-type Current Patch->Record_Baseline Apply_Compound Apply Increasing Concentrations of Z944 or Mibefradil Record_Baseline->Apply_Compound Record_Inhibition Record Inhibited T-type Current Apply_Compound->Record_Inhibition Analyze Data Analysis: Concentration-Response Curve Record_Inhibition->Analyze Determine_IC50 Determine IC50 Value Analyze->Determine_IC50

References

A Comparative Guide to p38 MAPK Inhibitors: Replicating Published Findings on SB202190 and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the widely studied p38 MAPK inhibitor, SB202190, with its close analog, SB203580. Due to the limited public information on "SB-219994," it is presumed that this is a typographical error and the intended compound of interest is the well-documented SB202190. This document summarizes key quantitative data, details experimental protocols for replicating published findings, and visualizes the associated signaling pathway and experimental workflows.

Data Presentation: Quantitative Comparison of p38 MAPK Inhibitors

The following table summarizes the key quantitative parameters for SB202190 and SB203580, facilitating a direct comparison of their potency and cellular effects.

ParameterSB202190SB203580Reference
Target p38 MAPKp38 MAPK[1]
IC₅₀ (p38α/SAPK2a) 50 nM50 nM - 0.6 µM[2][3][4]
IC₅₀ (p38β/SAPK2b) 100 nM500 nM[2][3]
Binding Mechanism ATP-competitive, inhibits p38 phosphorylationATP-competitive, does not inhibit p38 phosphorylation[5][6]
Cellular IC₅₀ (MDA-MB-231 cytotoxicity) 46.6 µM85.1 µM[5][7][8]
Selectivity Selective over a wide range of other kinases100-500 fold selective over LCK, GSK-3β, and PKBα[9]

Experimental Protocols

To ensure the reproducibility of published findings, detailed methodologies for key experiments are provided below.

In Vitro p38 MAPK Activity Assay

This protocol is designed to measure the direct inhibitory effect of compounds on p38 MAPK activity.

Materials:

  • Recombinant human p38α or p38β enzyme

  • Myelin basic protein (MBP) as a substrate

  • [γ-³³P]ATP

  • Assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, 0.1 mM EGTA, 10 mM magnesium acetate)

  • SB202190 and SB203580 (or other test compounds)

  • Phosphocellulose paper or filter mats

  • 50 mM phosphoric acid

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the inhibitors (e.g., SB202190, SB203580) in the assay buffer.

  • In a 96-well plate, add the recombinant p38 kinase and the substrate (MBP).

  • Add the different concentrations of the inhibitors to the wells. Include a vehicle control (e.g., DMSO).

  • Initiate the kinase reaction by adding [γ-³³P]ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 10-40 minutes).[2]

  • Terminate the reaction by spotting aliquots of the reaction mixture onto phosphocellulose paper or filter mats.

  • Wash the papers/mats extensively with 50 mM phosphoric acid to remove unincorporated [γ-³³P]ATP.[2]

  • Dry the papers/mats and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value.

Cell-Based Assay for p38 MAPK Inhibition

This protocol assesses the ability of inhibitors to block p38 MAPK signaling in a cellular context.

Materials:

  • Human cell line (e.g., MDA-MB-231, HeLa, A549)[5]

  • Cell culture medium and supplements

  • p38 MAPK activator (e.g., anisomycin, LPS)[6]

  • SB202190 and SB203580

  • Lysis buffer

  • Antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182), anti-total-p38 MAPK, and appropriate secondary antibodies.

  • Western blotting or immunofluorescence imaging system.

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Pre-incubate the cells with various concentrations of the p38 inhibitors or vehicle control for 1-2 hours.[6]

  • Stimulate the cells with a p38 MAPK activator (e.g., 10 µM anisomycin) for 30 minutes.

  • Wash the cells with cold PBS and lyse them.

  • For Western Blotting:

    • Determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with primary antibodies against phospho-p38 and total-p38, followed by HRP-conjugated secondary antibodies.

    • Visualize the bands using a chemiluminescence detection system.

  • For Immunofluorescence:

    • Fix and permeabilize the cells.

    • Incubate with the primary antibody against phospho-p38.

    • Incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., Hoechst).

    • Image the cells using a high-content imaging system or fluorescence microscope.

  • Quantify the levels of phosphorylated p38 relative to total p38 to determine the inhibitory effect of the compounds.

Mandatory Visualizations

p38 MAPK Signaling Pathway

The following diagram illustrates the core components of the p38 MAPK signaling cascade, which is activated by various cellular stressors and inflammatory cytokines.

p38_MAPK_Pathway Stress Stress Stimuli (UV, Osmotic Shock, Cytokines) Receptor Cell Surface Receptors Stress->Receptor MAPKKK MAPKKK (e.g., ASK1, TAK1) Receptor->MAPKKK MKK3_6 MKK3 / MKK6 MAPKKK->MKK3_6 p38 p38 MAPK MKK3_6->p38 MK2_3 MAPKAPK2/3 p38->MK2_3 Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C) p38->Transcription_Factors Cellular_Response Cellular Response (Inflammation, Apoptosis, etc.) MK2_3->Cellular_Response Transcription_Factors->Cellular_Response Inhibitor SB202190 / SB203580 Inhibitor->p38

Caption: The p38 MAPK signaling pathway is activated by stress, leading to cellular responses.

Experimental Workflow for Inhibitor Evaluation

This diagram outlines the general workflow for evaluating the efficacy of p38 MAPK inhibitors.

Experimental_Workflow Assay_Selection Assay Selection (In Vitro Kinase Assay or Cell-Based Assay) Compound_Prep Compound Preparation (Serial Dilutions) Assay_Selection->Compound_Prep Incubation Incubation with Kinase/Cells and Activator (if applicable) Compound_Prep->Incubation Detection Detection of p38 Activity (e.g., Western Blot, Radioactivity) Incubation->Detection Data_Analysis Data Analysis (IC50 Determination) Detection->Data_Analysis

Caption: A generalized workflow for testing the inhibitory activity of compounds on p38 MAPK.

References

A Guide to Utilizing SB-219994 as a Negative Control in Non-T-Type Channel Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of SB-219994 with other agents and outlines its appropriate use as a negative control in the study of non-T-type voltage-gated calcium channels. The central premise for its use as a negative control lies in its distinct mechanism of action, which is not direct channel blockade.

Introduction to this compound

This compound is a synthetic organic compound identified as a potent agonist for peroxisome proliferator-activated receptors (PPARs), with dual activity on PPARα and PPARγ subtypes. Unlike traditional calcium channel blockers that directly bind to and inhibit channel function, this compound's primary role is the activation of nuclear receptors that modulate gene transcription, influencing various cellular processes including lipid metabolism and inflammation. This fundamental difference in its mechanism of action makes it an invaluable tool for differentiating direct ion channel effects from indirect cellular signaling events in experimental settings.

Rationale for Use as a Negative Control

In the context of non-T-type calcium channel studies (L-type, N-type, P/Q-type), a negative control should ideally be a compound that does not directly interact with these channels. This compound serves this purpose effectively. Any observed modulation of channel activity in the presence of this compound would suggest an indirect mechanism, such as:

  • Genomic effects: Altered transcription of genes encoding the ion channel subunits, regulatory proteins, or components of trafficking machinery. These effects are typically observed over longer incubation periods (hours to days).

  • Non-genomic effects: Rapid, transcription-independent signaling cascades initiated by PPAR activation that could modulate channel function through post-translational modifications (e.g., phosphorylation).

By comparing the effects of a direct channel modulator with this compound, researchers can dissect the signaling pathways involved in channel regulation.

Comparative Data on Channel Activity

The following table summarizes the expected comparative effects of a hypothetical direct non-T-type channel blocker versus this compound on various voltage-gated calcium channels. The data for the direct blocker is illustrative, while the data for this compound reflects its expected lack of direct channel inhibition.

CompoundTarget ChannelIC₅₀ (Direct Inhibition)Mechanism of ActionTimescale of Effect
Hypothetical Blocker L-type (Caᵥ1.x)Low µMDirect channel pore blockMilliseconds to Seconds
N-type (Caᵥ2.2)Low µMDirect channel pore blockMilliseconds to Seconds
P/Q-type (Caᵥ2.1)Low µMDirect channel pore blockMilliseconds to Seconds
This compound L-type (Caᵥ1.x)>100 µM (expected)PPARα/γ AgonistHours to Days (genomic)
N-type (Caᵥ2.2)>100 µM (expected)PPARα/γ AgonistMinutes to Hours (non-genomic)
P/Q-type (Caᵥ2.1)>100 µM (expected)PPARα/γ Agonist

Note: The IC₅₀ values for this compound are expected to be high, indicating a lack of potent, direct inhibition. Any observed effects at lower concentrations would likely be attributable to its PPAR agonist activity.

Experimental Protocols

Electrophysiological Recording of Non-T-type Calcium Channel Currents

This protocol describes a general method for assessing the effect of a test compound, such as this compound, on non-T-type calcium channel currents using the whole-cell patch-clamp technique in a suitable cell line (e.g., HEK293 cells) heterologously expressing the channel of interest.

I. Cell Preparation:

  • Culture HEK293 cells stably or transiently expressing the desired non-T-type calcium channel subtype (e.g., Caᵥ1.2 for L-type, Caᵥ2.2 for N-type, or Caᵥ2.1 for P/Q-type) and its auxiliary subunits (e.g., α₂δ and β).

  • Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

II. Solutions:

  • External Solution (in mM): 110 BaCl₂, 10 HEPES, 10 TEA-Cl, 10 Glucose, 1 MgCl₂. Adjust pH to 7.4 with TEA-OH. (Barium is used as the charge carrier to enhance current amplitude and reduce calcium-dependent inactivation).

  • Internal (Pipette) Solution (in mM): 120 CsCl, 10 HEPES, 10 EGTA, 5 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH.

  • Compound Preparation: Prepare stock solutions of this compound and a known direct channel blocker (positive control) in a suitable solvent (e.g., DMSO). Make final dilutions in the external solution on the day of the experiment. The final DMSO concentration should be kept below 0.1% to avoid solvent effects.

III. Electrophysiological Recording:

  • Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.

  • Perfuse the chamber with the external solution.

  • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.

  • Establish a whole-cell patch-clamp configuration on a selected cell.

  • Hold the cell at a holding potential of -80 mV.

  • Elicit calcium channel currents by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms) at a regular interval (e.g., every 10 seconds).

  • After obtaining a stable baseline recording for at least 3 minutes, perfuse the chamber with the external solution containing the test compound (this compound or the positive control).

  • Record the current for a sufficient duration to observe any acute (within minutes) or prolonged effects. For suspected genomic effects of this compound, pre-incubate the cells with the compound for several hours before recording.

  • Wash out the compound with the external solution to check for reversibility of the effect.

IV. Data Analysis:

  • Measure the peak current amplitude of the elicited currents.

  • Normalize the current amplitude in the presence of the compound to the baseline amplitude.

  • Construct concentration-response curves and calculate the IC₅₀ value if a significant inhibitory effect is observed.

  • Analyze changes in current kinetics (activation and inactivation) if applicable.

Signaling Pathways and Workflow Diagrams

The following diagrams illustrate the distinct mechanisms of a direct channel blocker versus this compound and a typical experimental workflow.

Direct_vs_Indirect_Modulation cluster_0 Direct Channel Blockade cluster_1 Indirect Modulation by this compound Direct Blocker Direct Blocker Non-T-type Ca2+ Channel Non-T-type Ca2+ Channel Direct Blocker->Non-T-type Ca2+ Channel Binds and Inhibits Ca2+ Influx Blocked Ca2+ Influx Blocked Non-T-type Ca2+ Channel->Ca2+ Influx Blocked This compound This compound PPARα/γ PPARα/γ This compound->PPARα/γ Activates Nucleus Nucleus PPARα/γ->Nucleus Gene Transcription Gene Transcription Nucleus->Gene Transcription Altered Protein Expression Altered Protein Expression Gene Transcription->Altered Protein Expression Non-T-type Ca2+ Channel_indirect Non-T-type Ca2+ Channel Function Altered Protein Expression->Non-T-type Ca2+ Channel_indirect Modulates Experimental_Workflow Cell Culture Cell Culture Patch-Clamp Setup Patch-Clamp Setup Cell Culture->Patch-Clamp Setup Baseline Recording Baseline Recording Patch-Clamp Setup->Baseline Recording Compound Application Compound Application Baseline Recording->Compound Application Positive Control Positive Control Compound Application->Positive Control Direct Blocker This compound This compound Compound Application->this compound Negative Control Data Recording Data Recording Positive Control->Data Recording This compound->Data Recording Washout Washout Data Recording->Washout Data Analysis Data Analysis Washout->Data Analysis

Assessing the Specificity of Nifedipine Against Other Calcium Channels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological specificity of Nifedipine, a dihydropyridine calcium channel blocker, against various voltage-gated calcium channels and other relevant ion channels. The information presented is supported by experimental data from published literature to aid in the assessment of its selectivity profile.

Quantitative Analysis of Nifedipine's Specificity

Nifedipine is a well-established L-type calcium channel antagonist. Its selectivity is a critical aspect of its pharmacological profile. The following table summarizes the inhibitory potency (IC50) of Nifedipine against a range of voltage-gated calcium and potassium channels, as determined by electrophysiological and radioligand binding assays.

Ion Channel SubtypeCommon NameIC50 (µM)Comments
Voltage-Gated Calcium Channels
CaV1.2L-type (cardiac/smooth muscle)0.022 - 0.3High potency. The IC50 can vary based on the holding potential.[1][2][3]
CaV1.3L-type (neuronal/endocrine)0.289Approximately 10-fold lower potency compared to CaV1.2.[1]
CaV2.1P/Q-type> 100Generally considered inactive at therapeutic concentrations.
CaV2.2N-type> 100Generally considered inactive at therapeutic concentrations.
CaV2.3R-typeNot significantly inhibitedNifedipine does not produce significant block of R-type channels.
CaV3.1T-type109Low potency.[4]
CaV3.2T-type5Moderate potency, but significantly lower than for L-type channels.[4]
CaV3.3T-type243Very low potency.[4]
Voltage-Gated Potassium Channels
Kv1.5Ultra-rapid delayed rectifier7.3Moderate potency, suggesting potential for off-target effects at higher concentrations.[5]
Kv2.1Delayed rectifier37.5Lower potency compared to Kv1.5.[6]
IKrRapid delayed rectifier275Low potency.[7]
IKsSlow delayed rectifier360Low potency.[7]
IK1Inward rectifier260Low potency.[7]
Voltage-Gated Sodium Channels
NaV> 100Generally considered to have no significant effect at therapeutic concentrations.

Note: IC50 values can vary depending on the experimental conditions, such as the expression system, temperature, and specific electrophysiological protocol used.

Experimental Protocols

The data presented in this guide are primarily derived from two key experimental methodologies: whole-cell patch-clamp electrophysiology and radioligand binding assays.

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for characterizing the functional effects of a compound on ion channels.

Objective: To measure the inhibitory effect of Nifedipine on ionic currents flowing through specific voltage-gated channels expressed in a cellular system.

Methodology:

  • Cell Preparation: A cell line (e.g., HEK293 or CHO cells) stably or transiently expressing the specific ion channel subtype of interest is cultured on glass coverslips.

  • Pipette Preparation: A glass micropipette with a tip diameter of approximately 1-2 µm is fabricated and filled with an internal solution that mimics the intracellular ionic composition.

  • Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (a "giga-seal").

  • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.

  • Voltage Clamp: The cell membrane potential is clamped at a specific holding potential (e.g., -80 mV).

  • Current Recording: A series of voltage steps are applied to activate the ion channels, and the resulting ionic currents are recorded.

  • Compound Application: Nifedipine is applied to the cell at various concentrations via a perfusion system.

  • Data Analysis: The inhibition of the ionic current by Nifedipine is measured, and the concentration-response data are fitted to a Hill equation to determine the IC50 value.

Radioligand Binding Assay

This method is used to determine the affinity of a compound for a specific receptor or ion channel binding site.

Objective: To measure the binding affinity (Ki) of Nifedipine to a specific ion channel by assessing its ability to displace a known radiolabeled ligand.

Methodology:

  • Membrane Preparation: Cell membranes expressing the target ion channel are prepared from cultured cells or tissues.

  • Assay Setup: The cell membranes are incubated with a fixed concentration of a radiolabeled ligand that is known to bind to the target channel (e.g., [³H]-PN200-110 for L-type calcium channels) and varying concentrations of unlabeled Nifedipine.

  • Incubation: The mixture is incubated to allow the binding to reach equilibrium.

  • Filtration: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

  • Scintillation Counting: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The ability of Nifedipine to displace the radioligand is quantified, and the IC50 value is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Mandatory Visualizations

Experimental Workflow for Assessing Antagonist Specificity

G cluster_0 Cell Culture & Transfection cluster_1 Assay Preparation cluster_2 Specificity Testing cluster_3 Data Analysis A HEK293/CHO Cells B Transfection with specific ion channel subunit cDNA A->B C Cell Plating on Coverslips B->C D Membrane Preparation B->D E Whole-Cell Patch Clamp C->E F Radioligand Binding Assay D->F G Concentration-Response Curves E->G F->G H IC50 / Ki Determination G->H I Selectivity Profile Assessment H->I

Caption: Workflow for determining ion channel antagonist specificity.

L-type Calcium Channel Signaling Pathway and Point of Inhibition

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Membrane CaV1_2 L-type Calcium Channel (CaV1.2) Ca_in Ca²⁺ Influx CaV1_2->Ca_in Depolarization Membrane Depolarization Depolarization->CaV1_2 Activates Nifedipine Nifedipine Nifedipine->CaV1_2 Inhibits Calmodulin Calmodulin Ca_in->Calmodulin Binds to Contraction Muscle Contraction Ca_in->Contraction CaMKII CaMKII Activation Calmodulin->CaMKII Gene_Expression Gene Expression CaMKII->Gene_Expression

References

Safety Operating Guide

Essential Safety and Handling of SB-219994: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of potent chemical compounds is paramount. This guide provides essential safety protocols and logistical information for the personal protective equipment (PPE) required when working with SB-219994, a p38 MAPK inhibitor.

Personal Protective Equipment (PPE) Recommendations

A comprehensive assessment of potential exposure routes—inhalation, dermal contact, and ingestion—dictates the necessary level of personal protection. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.

PPE CategoryItemSpecifications & Rationale
Hand Protection Nitrile GlovesDouble-gloving is recommended to provide an extra layer of protection against potential tears and contamination. Ensure gloves are compatible with the solvents being used (e.g., DMSO).
Eye Protection Safety Goggles with Side ShieldsProvides protection from splashes and airborne particles. A face shield should be worn in addition to goggles when there is a significant risk of splashes.
Body Protection Laboratory CoatA fully buttoned lab coat made of a suitable material (e.g., cotton or a flame-resistant blend) should be worn to protect against spills.
Respiratory Protection N95 Respirator or HigherRecommended when handling the powdered form of the compound to prevent inhalation of fine particles. A properly fitted respirator is crucial.

Experimental Protocol: Safe Handling of Powdered this compound

This protocol outlines the essential steps for safely weighing and preparing a solution of this compound.

  • Preparation:

    • Designate a specific area for handling the compound, preferably within a certified chemical fume hood.

    • Ensure all necessary PPE is readily available and properly donned before beginning.

    • Have spill cleanup materials accessible.

  • Weighing the Compound:

    • Perform all weighing operations within a chemical fume hood or a balance enclosure to minimize the risk of inhalation.

    • Use a microbalance to accurately weigh the desired amount of this compound.

    • Handle the compound with a chemical spatula; avoid creating dust.

  • Solution Preparation:

    • Carefully transfer the weighed powder to a suitable container (e.g., a vial or flask).

    • Add the desired solvent (e.g., DMSO) slowly to the powder to avoid splashing.

    • Cap the container and mix gently until the compound is fully dissolved.

  • Cleanup and Disposal:

    • Decontaminate all surfaces and equipment that came into contact with this compound using an appropriate solvent.

    • Dispose of all contaminated materials, including gloves and weighing paper, in a designated hazardous waste container according to institutional guidelines.

    • Wash hands thoroughly with soap and water after removing PPE.

Operational and Disposal Workflow

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

SB219994_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Appropriate PPE B Prepare Work Area in Fume Hood A->B C Weigh Powdered Compound B->C D Prepare Solution C->D E Decontaminate Surfaces & Equipment D->E F Dispose of Hazardous Waste E->F G Remove PPE & Wash Hands F->G

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.